Salicylaldehyde benzoyl hydrazone
Description
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877419 | |
| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-37-9 | |
| Record name | Salicylaldehyde benzoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Salicylaldehyde Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base ligand known for its significant coordination chemistry and diverse biological activities, including potential anticancer properties. Its synthesis is straightforward, involving the condensation of salicylaldehyde and benzoyl hydrazide. This technical guide provides a comprehensive overview of the synthesis and characterization of SBH, offering detailed experimental protocols, tabulated analytical data, and visual workflows to support researchers in its preparation and validation.
Synthesis of Salicylaldehyde Benzoyl Hydrazone
The synthesis of this compound is typically achieved through a one-pot condensation reaction between salicylaldehyde and benzoyl hydrazide in an alcoholic solvent. The reaction proceeds via nucleophilic addition of the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the hydrazone.
Experimental Protocol
This protocol outlines a common and effective method for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Benzoyl hydrazide
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve benzoyl hydrazide in a suitable volume of absolute ethanol with gentle heating and stirring.
-
To this solution, add an equimolar amount of salicylaldehyde dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 30 to 60 minutes.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
A pale yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound is characterized using a variety of analytical techniques to confirm its structure, purity, and physical properties.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |
| Molecular Weight | 240.26 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 177-180 °C | [1] |
| Solubility | Sparingly soluble in ethanol, highly soluble in DMSO and DMF. | [1] |
Spectroscopic and Analytical Data
The following tables summarize the key spectroscopic and analytical data used for the characterization of this compound.
Table 2.1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3440 | ν(O-H) phenolic | [1] |
| ~3250 | ν(N-H) hydrazide | [1] |
| ~1605 | ν(C=N) azomethine | [1] |
Table 2.2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~11.66-12.04 | Broad Singlet | Phenolic OH | [3] |
| ~10.96-11.71 | Broad Singlet | NH | [3] |
| ~8.53-8.63 | Singlet | CH=N | [3] |
| ~6.80-8.00 | Multiplet | Aromatic Protons | [3] |
Table 2.3: ¹³C NMR Spectroscopic Data (DMSO-d₆) of a closely related derivative, 2,4-dihydroxybenzaldehyde (B120756) benzoyl hydrazone
Note: Data for the parent this compound is inferred from this closely related structure.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 163.0 | C=O (Amide) | [4] |
| 161.2, 160.0 | C-OH (Aromatic) | [4] |
| 149.7 | CH=N | [4] |
| 133.5 - 103.2 | Aromatic Carbons | [4] |
Table 2.4: Mass Spectrometry Data (HRMS) of a derivative containing the SBH moiety
Note: Data for the parent this compound is inferred from this derivative.
| m/z (calculated) | m/z (found) | Ion | Reference |
| 279.0740 | 279.0752 | [M + Na]⁺ (for a dihydroxy derivative) | [5] |
Table 2.5: Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Reference |
| C | 69.99 | 69.85 | [1] |
| H | 5.03 | 5.10 | [1] |
| N | 11.66 | 11.59 | [1] |
Characterization Workflow
The logical flow for the characterization of the synthesized this compound is depicted in the following diagram.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the efficient and accurate preparation and validation of this important compound.
References
- 1. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Salicylaldehyde Benzoyl Hydrazone for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Characterization, and Experimental Protocols for Salicylaldehyde (B1680747) Benzoyl Hydrazone.
This technical guide provides a detailed methodology for the synthesis of salicylaldehyde benzoyl hydrazone, a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step protocol for its preparation and characterization.
Introduction
This compound is a Schiff base derived from the condensation of salicylaldehyde and benzoyl hydrazide. Its unique structural features, particularly its ability to act as a chelating agent, have led to its investigation in various fields, including the development of anticancer agents and fluorescent probes for metal ion detection.[1][2][3][4] This guide presents a reliable and reproducible method for its synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the preparation of the precursor, benzoyl hydrazide, from ethyl benzoate (B1203000) and hydrazine (B178648) hydrate. The second step is the condensation of benzoyl hydrazide with salicylaldehyde to yield the final product.
Step 1: Synthesis of Benzoyl Hydrazide
The initial step is the synthesis of benzoyl hydrazide via the hydrazinolysis of ethyl benzoate.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Benzoyl Hydrazide.
Experimental Protocol:
A detailed experimental protocol for the synthesis of benzoyl hydrazide is provided below.
| Parameter | Value |
| Reagents | |
| Ethyl Benzoate | 25 g (0.17 mol)[5] |
| Hydrazine Monohydrate | 20 mL[5] |
| Ethanol | 60 mL[5] |
| Reaction Conditions | |
| Temperature | 78 °C (Reflux)[5] |
| Reaction Time | 8 hours[5] |
| Work-up and Purification | |
| 1. Quenching | Addition of the reaction mixture to ~500 mL of water.[5] |
| 2. Extraction | Extraction with ethyl acetate.[5] |
| 3. Washing | The organic layer is washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.[5] |
| 4. Drying | The organic layer is dried over magnesium sulfate.[5] |
| 5. Isolation | The filtrate is concentrated to yield a solid.[5] |
| 6. Recrystallization | Recrystallization from a mixed solvent of ethanol and hexane.[5] |
| Yield | 15 g (66%) of a white solid.[5] |
Step 2: Synthesis of this compound
The second step involves the condensation reaction between the synthesized benzoyl hydrazide and salicylaldehyde.
Reaction Scheme:
Caption: Reaction scheme for this compound synthesis.
Experimental Protocol:
The following table outlines the detailed experimental protocol for the synthesis of this compound.
| Parameter | Value |
| Reagents | |
| Benzoyl Hydrazide | 1.36 g (0.01 mol) |
| Salicylaldehyde | 1.22 g (0.01 mol) |
| Ethanol | 50 mL[1] |
| Reaction Conditions | |
| Molar Ratio | 1:1 (Benzoyl Hydrazide:Salicylaldehyde)[1] |
| Temperature | Gentle reflux[1] |
| Reaction Time | 30-60 minutes[1] |
| Work-up and Purification | |
| 1. Isolation | The pale yellow product is filtered upon cooling.[1] |
| 2. Washing | The solid is washed with cold ethanol.[1] |
| 3. Drying | The product is dried.[1] |
| 4. Recrystallization | Recrystallization from hot benzene.[1] |
| Yield | 60-70%[1] |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques. The following table summarizes the key quantitative data.
| Property | Value |
| Molecular Weight | 240.26 g/mol [1] |
| Melting Point | 110-114.5 °C[1] |
| Appearance | Pale yellow crystalline solid[1] |
| Solubility | Insoluble in benzene; Soluble in polar solvents like ethanol, DMF, and DMSO.[1] |
| Elemental Analysis | Calculated for C₁₄H₁₂N₂O₂: C 69.99%, H 5.03%, N 11.66%. Observed: C 69.85%, H 5.10%, N 11.59%.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the O-H, N-H, and C=O functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra confirm the structure of the compound. |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of this compound, a compound with significant potential in various scientific domains. The presented methodologies, quantitative data, and workflows are intended to facilitate its preparation and characterization in a research and development setting. Adherence to these protocols will enable the reproducible synthesis of high-purity this compound for further investigation.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis routes of Benzohydrazide [benchchem.com]
Unveiling the Molecular Architecture: An In-depth Spectroscopic Guide to Salicylaldehyde Benzoyl Hydrazone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and electronic properties is paramount. Salicylaldehyde (B1680747) benzoyl hydrazone, a versatile Schiff base, has garnered significant interest for its metal-chelating properties and potential therapeutic applications.[1] This technical guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in further research.
This document outlines the key spectroscopic data, presents detailed experimental protocols for its synthesis and analysis, and visualizes the molecular structure and experimental workflow to facilitate a deeper understanding of this important compound.
Molecular Structure and Spectroscopic Correlation
The unique spectral features of Salicylaldehyde benzoyl hydrazone arise from its distinct molecular structure, which includes a salicylaldehyde moiety linked to a benzoyl hydrazide group through an azomethine (-CH=N-) bond. The presence of phenolic hydroxyl, amide, and imine functionalities gives rise to characteristic signals in both NMR and IR spectra.
Caption: Molecular structure of this compound highlighting key functional moieties.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic chemical shifts for the protons and carbons in its distinct chemical environments.[2]
¹H NMR Spectral Data
The proton NMR spectrum is characterized by signals from the phenolic hydroxyl, amide, and azomethine protons, as well as the aromatic protons of the two phenyl rings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 11.89 | Singlet | - |
| Amide NH | 11.46 | Singlet | - |
| Azomethine CH=N | 8.48 | Singlet | - |
| Aromatic CH (Benzoyl) | 7.88 | Doublet | 7.6 |
| Aromatic CH (Benzoyl) | 7.48-7.56 | Multiplet | - |
| Aromatic CH (Salicyl) | 7.27 | Doublet | 8.4 |
| Aromatic CH (Salicyl) | 6.33 | Doublet | 8.4 |
| Aromatic CH (Salicyl) | 6.30 | Singlet | - |
Note: Data compiled from a study where the spectrum was recorded on a 400 MHz spectrometer in DMSO-d₆.[3][4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 163.0 |
| C-OH (Phenolic) | 161.2 |
| Aromatic C | 160.0 |
| CH=N (Azomethine) | 149.7 |
| Aromatic C | 133.5 |
| Aromatic C | 132.3 |
| Aromatic C | 131.9 |
| Aromatic C | 129.0 |
| Aromatic C | 128.0 |
| Aromatic C | 111.0 |
| Aromatic C | 108.2 |
| Aromatic C | 103.2 |
Note: Data compiled from a study where the spectrum was recorded on a 101 MHz spectrometer in DMSO-d₆.[3][4][5]
Infrared (IR) Spectral Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its key functional groups.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3350 |
| C=O Stretch (Amide I) | 1635-1675 |
| C=N Stretch (Imine) | ~1623 |
| N-H Bend (Amide II) | 1540-1560 |
| C-O Stretch (Phenol) | 1300-1230 |
Note: Data compiled from multiple sources.[6][7] The presence of a strong band in the 1635-1675 cm⁻¹ region for the amide C=O stretching vibration supports the existence of the compound in its keto (amide) form in the solid state.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]
Materials:
-
Salicylaldehyde
-
Benzoic acid hydrazide (Benzhydrazide)
Procedure:
-
Prepare a solution of benzhydrazide in ethanol.
-
In a separate flask, dissolve salicylaldehyde in ethanol.
-
Slowly add the salicylaldehyde solution to the benzhydrazide solution with constant stirring at room temperature.[3][4]
-
Continue stirring the mixture for a specified period (e.g., 3 hours) at room temperature. A precipitate will form.[3][4]
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]
-
The crude product can be further purified by recrystallization from ethanol to yield a pale yellow crystalline solid.[1]
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker AVANCE III-400).[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).[3][4]
-
IR: FT-IR spectra are recorded on a suitable spectrometer (e.g., Nicolet FT-IR Magna 750) using KBr pellets as the standard sample preparation technique.[8]
Sample Preparation:
-
NMR: A small amount of the purified compound is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube.
-
IR: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Caption: Workflow for the NMR and IR spectral analysis of the synthesized compound.
This guide provides a consolidated overview of the key NMR and IR spectral features of this compound, along with standardized protocols for its synthesis and analysis. The presented data and methodologies serve as a valuable resource for the unambiguous identification and characterization of this compound, supporting its application in medicinal chemistry and materials science.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the Solubility and Stability of Salicylaldehyde Benzoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a Schiff base derived from the condensation of salicylaldehyde and benzoyl hydrazide.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potent metal-chelating properties, which underpin their diverse applications, including anticancer activity and chemical sensing.[1][2][3] The structure of SBH features a hydrazone linkage (-C=N-NH-C=O), which plays a crucial role in its chemical properties and biological activity. A thorough understanding of its solubility and stability is paramount for its application in drug development and other scientific research, as these factors directly influence its bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility and stability of Salicylaldehyde benzoyl hydrazone, complete with experimental protocols and workflow visualizations.
Solubility Profile
The solubility of a compound is a critical physicochemical property that affects its absorption and distribution in biological systems. This compound exhibits varied solubility depending on the polarity of the solvent.
Data Presentation: Solubility of this compound
While specific quantitative solubility data is not extensively reported in the reviewed literature, a qualitative summary is presented in Table 1.
| Solvent | Type | Solubility | Reference |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Highly Soluble | [1] |
| Ethanol (B145695) | Polar Protic | Sparingly Soluble (at room temp.) | [1] |
| Benzene | Non-polar | Insoluble | [1] |
This table summarizes the qualitative solubility of this compound in various common laboratory solvents.
Stability Profile
The stability of this compound is influenced by several factors, including pH, the presence of water, and exposure to certain chemicals. The hydrazone bond is known to be susceptible to hydrolysis.
Data Presentation: Stability Characteristics of this compound
| Condition | Observation | Reference |
| Normal Storage Conditions | Stable. | [4] |
| Hydrolysis | The hydrolysis of this compound follows first-order kinetics. The presence of water in solvents like DMSO can lead to conformational and configurational changes. | [5][6][7] |
| pH | An increase in pH can favor the Z configuration of the molecule. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
This table outlines the known stability characteristics of this compound under various conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of solubility and stability. The following sections provide protocols for the synthesis of this compound and for the evaluation of its key physicochemical properties.
Synthesis of this compound
This protocol describes the synthesis via a condensation reaction.[1]
Materials:
-
Benzoic acid hydrazide
-
Salicylaldehyde
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve benzoic acid hydrazide in ethanol.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Gently reflux the mixture for approximately 30-60 minutes.[1]
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the pale yellow crystalline solid by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound.
Materials:
-
Solid this compound
-
Selected aqueous buffer or solvent
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer.
-
Seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
Hydrolytic Stability Analysis by HPLC
This protocol is used to assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Aqueous buffers of various pH values.
-
Incubator or water bath.
-
HPLC system with a UV-Vis or MS detector.
-
Appropriate HPLC column (e.g., C18 reversed-phase).
Procedure:
-
Prepare a stock solution of the compound in a solvent like DMSO.
-
Dilute the stock solution to a final working concentration in pre-warmed buffer solutions of different pH values.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At predetermined time points, withdraw an aliquot of each sample.
-
Immediately analyze the samples by HPLC or quench the reaction by dilution in the mobile phase.
-
Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.
-
The rate of degradation can be determined by plotting the natural logarithm of the peak area against time.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Solvent on the Kinetics and Mechanism of the Hydrolysis of Salicylidene Benzoyl Hydrazone [repository.najah.edu]
- 7. journals.najah.edu [journals.najah.edu]
Theoretical and Quantum Chemical Studies of Salicylaldehyde Benzoyl Hydrazone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base compound renowned for its significant metal-chelating properties and wide-ranging applications, including roles as a chemical sensor and a potent anti-proliferative agent.[1][2][3] This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of SBH, integrating experimental findings with advanced theoretical and quantum chemical studies. This document summarizes key quantitative data, details experimental and computational protocols, and utilizes visualizations to elucidate complex relationships, offering a comprehensive resource for researchers in chemistry, materials science, and drug development.
Synthesis and Characterization
Salicylaldehyde benzoyl hydrazone is typically synthesized via a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1] The structure of the resulting compound is confirmed through various analytical techniques, including elemental analysis, infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.[2][4]
Synthesis Protocol
The synthesis is a two-step process:
-
Preparation of Benzoic Acid Hydrazide: Ethyl benzoate (B1203000) is refluxed with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent.
-
Condensation Reaction: The synthesized benzoic acid hydrazide is then reacted with salicylaldehyde in a 1:1 molar ratio, typically under heating in ethanol. Upon cooling, pale yellow crystals of this compound are formed.[1]
The workflow for the synthesis is illustrated in the diagram below.
Elemental Analysis
Elemental analysis provides confirmation of the empirical formula of the synthesized compound.
| Element | Calculated (%) for C₁₄H₁₂N₂O₂ | Observed (%)[1] |
| Carbon (C) | 69.99 | 69.85 |
| Hydrogen (H) | 5.03 | 5.10 |
| Nitrogen (N) | 11.66 | 11.59 |
Molecular Structure and Geometry
The molecular structure of SBH has been extensively studied using both experimental techniques like X-ray crystallography and theoretical methods, primarily Density Functional Theory (DFT).[5][6] DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict structural parameters.[5] The molecule is characterized by the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom (O-H···N).[7]
Key Geometric Parameters
Theoretical calculations provide detailed insights into the bond lengths and angles, which are in close agreement with experimental data where available.
| Parameter | Bond | Calculated Bond Length (Å)[5] | Parameter | Angle | Calculated Bond Angle (°)[5] |
| Bond Lengths | C=N | 1.29 | Bond Angles | C-N-N | 116.5 |
| N-N | 1.38 | N-N-C | 118.9 | ||
| C=O | 1.23 | N-C=O | 122.3 | ||
| C-O (Phenol) | 1.36 | O-C-C | 118.7 |
Spectroscopic Properties: A Combined Experimental and Theoretical Approach
Quantum chemical calculations are instrumental in interpreting experimental spectra. The diagram below illustrates the synergistic relationship between computational and experimental spectroscopic analysis.
Vibrational Spectroscopy (IR and Raman)
Vibrational frequencies calculated using DFT methods, after applying appropriate scaling factors, show good correlation with experimental IR and Raman spectra.[8][9] This allows for precise assignment of vibrational modes.
| Vibrational Mode | Functional Group | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹)[7] |
| ν(N-H) | Amide | ~3200 | ~3210 |
| ν(C=O) | Amide I | ~1635-1675 | ~1650 |
| ν(C=N) | Azomethine | ~1614 | ~1605 |
| ν(C-O) | Phenol | ~1290 | ~1285 |
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy reveals the presence of different tautomeric and conformational forms of SBH in solution.[4][7] Theoretical chemical shifts are calculated using the Gauge-Including Atomic Orbitals (GIAO) method.[10][11] In DMSO-d₆ solution, signals for the phenolic OH and amide NH protons are distinctly observed.[4]
| Proton/Carbon | Assignment | Experimental ¹H Chemical Shift (δ, ppm) in DMSO-d₆[4] | Experimental ¹³C Chemical Shift (δ, ppm)[4] |
| -OH | Phenolic | 11.66–12.04 | - |
| -NH- | Amide | 10.96–11.71 | - |
| -CH=N- | Azomethine | 8.53–8.63 | - |
| C=O | Carbonyl | - | ~164 |
| C=N | Azomethine | - | ~147 |
Studies have shown that in mixed DMSO/H₂O solvents, SBH can exist in different E and Z isomeric forms, and the equilibrium can be influenced by water concentration and pH.[7]
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of SBH are studied both experimentally and theoretically using Time-Dependent DFT (TD-DFT).[12][13] The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the hydrazone moiety.
| Solvent | Experimental λmax (nm)[12] | Calculated λmax (nm) | Assignment |
| Ethanol | ~310-330 | - | π→π |
| Ethanol | ~360-380 | - | n→π |
Quantum Chemical Computational Protocols
Quantum chemical calculations are essential for a deep understanding of the molecular properties of SBH.
Computational Methodology
A typical computational workflow involves several steps, from initial structure generation to property calculation.
-
Software: Gaussian 09W or similar quantum chemistry packages are commonly used.[6]
-
Method: Density Functional Theory (DFT) is the most prevalent method.[14]
-
Functional: B3LYP and M05-2X are frequently chosen functionals.[10][11][15]
-
Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are standard for achieving a balance between accuracy and computational cost.[5][6][10]
-
Solvation Models: To simulate solution-phase properties, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.[16]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[10][11]
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 |
| ΔE (LUMO-HOMO) | Energy Gap | ~ 4.0 to 4.5 |
A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, which can be relevant for applications in drug design and materials science.[9]
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
-
MEP: The MEP map visually represents the charge distribution and is used to identify sites for electrophilic and nucleophilic attack. For SBH, the negative potential is typically localized around the oxygen and nitrogen atoms, indicating their role in metal chelation.[14]
-
NBO Analysis: This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of hydrogen bonding, confirming the stability derived from electron delocalization within the molecule.[5][9]
Conclusion
The integration of theoretical and quantum chemical studies with experimental data provides a powerful framework for understanding the structure and properties of this compound. DFT calculations have proven to be highly effective in predicting molecular geometry, interpreting complex spectroscopic data, and elucidating electronic properties. This comprehensive understanding is vital for the rational design of new SBH derivatives with enhanced activities for targeted applications, from advanced chemical sensors to next-generation anticancer therapeutics. Future work could focus on modeling the interactions of SBH and its metal complexes with biological targets to further clarify their mechanisms of action.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]
- 11. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]
- 12. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantum Chemical Studies of Some Hydrazone Derivatives | Scilit [scilit.com]
- 16. pubs.acs.org [pubs.acs.org]
exploring the crystal structure of Salicylaldehyde benzoyl hydrazone
An In-depth Technical Guide to the Crystal Structure of Salicylaldehyde (B1680747) Benzoyl Hydrazone
Introduction
Salicylaldehyde benzoyl hydrazone (SBH) is a Schiff base compound renowned for its significant biological activities and potent metal-chelating properties.[1] Its molecular framework allows it to act as a versatile ligand, forming stable complexes with various transition metal ions, which underpins its application in areas ranging from chemical sensing to medicinal chemistry.[1][2] Derivatives of SBH have demonstrated considerable potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4]
A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new materials.[5] X-ray crystallography provides the most definitive method for elucidating this structure, offering precise data on bond lengths, bond angles, and packing arrangements.[5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and detailed crystal structure analysis of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Schiff base condensation reaction between benzoic acid hydrazide and salicylaldehyde.[1][6]
Procedure:
-
Benzoic acid hydrazide (10 mmol) is dissolved in 60 ml of 50% ethanol (B145695).
-
A separate solution of salicylaldehyde (10 mmol) in 5 ml of ethanol, containing 0.1 g of acetic acid, is prepared.
-
The salicylaldehyde solution is added to the hydrazide solution with continuous stirring. A milky precipitate typically appears within 5 minutes.
-
The mixture is then heated on a steam bath for 30 minutes.
-
An additional 12 ml of ethanol is added to the heated mixture until the precipitate completely dissolves.
-
The clear solution is subsequently cooled to room temperature, allowing for the formation of the crystalline product.
-
The resulting pale yellow, needle-like crystals are collected. The reported yield for this method is approximately 76%.[6]
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[5]
Procedure:
-
The crude product from the synthesis is purified by recrystallization from 80% ethanol.[6]
-
Single crystals suitable for X-ray analysis are grown under isostatic conditions at a constant temperature of 298 K (25 °C).[6]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves collecting diffraction data from a single crystal and subsequently solving and refining the structural model.[7]
Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays (typically Mo Kα radiation, λ = 0.71073 Å).[6][7] Data collection is performed at a controlled temperature, often 298 K.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods (e.g., with software like SHELXS).[7]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]
Data Presentation
The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
Table 1: Crystal Data and Structure Refinement Details for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.358 (4) |
| b (Å) | 7.304 (3) |
| c (Å) | 17.442 (4) |
| β (°) | 101.00 (2) |
| Volume (ų) | 1921 |
| Temperature (K) | 298 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.30 Mg/m³ |
| Density (measured) | 1.31 Mg/m³ |
| Reflections collected | 3546 |
| Unique reflections | 3371 |
| Final R index [I > 3σ(I)] | 0.083 |
| Data sourced from Lyubchova et al. (1995).[6] |
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C(7)=O(1) | 1.221 (7) |
| C(8)=N(2) | 1.277 (7) |
| N(1)-C(7) | 1.348 (8) |
| Data sourced from Lyubchova et al. (1995).[6] |
Structural Analysis
Molecular Conformation
The crystal structure of this compound reveals a molecular skeleton that is nearly coplanar.[6] The central chain of atoms, C(9)−C(8)=N(2)−N(1)−C(7)=O(1), exhibits localized double bonds, confirming the imine-keto tautomeric form in the solid state.[6] The molecule adopts an E configuration with respect to the C(8)=N(2) double bond.[6]
A notable feature is the dihedral angle of 23.61° between the benzoyl ring and the central chain, which arises to alleviate steric hindrance between hydrogen atoms on the respective rings.[6] The phenolic ring, however, maintains coplanarity with the central hydrazone bridge.[6]
Intermolecular Interactions and Crystal Packing
The packing of SBH molecules in the crystal lattice is primarily dictated by a network of hydrogen bonds.[6] An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the azomethine nitrogen atom [H(20)···N(2)].[6] Furthermore, intermolecular hydrogen bonds link the molecules into layers that extend along the direction.[6] These interactions involve the carbonyl oxygen atom O(1) and an aromatic proton H(14), as well as the phenolic OH group participating in an intermolecular bond [O(2)···H(21)].[6]
Conclusion
The crystallographic characterization of this compound provides critical insights into its molecular geometry and solid-state organization. The structure is defined by a nearly planar conformation, an E configuration across the imine bond, and a distinct keto-amine tautomeric form. The crystal packing is stabilized by a combination of intra- and intermolecular hydrogen bonds, which assemble the molecules into well-defined layers. This detailed structural knowledge is invaluable for understanding its chemical properties and serves as a foundational blueprint for the design of novel derivatives with tailored biological and material science applications.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
tautomerism and isomerization in Salicylaldehyde benzoyl hydrazone solutions
An In-depth Technical Guide to Tautomerism and Isomerization in Salicylaldehyde (B1680747) Benzoyl Hydrazone (SBH) Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract Salicylaldehyde benzoyl hydrazone (SBH) is a versatile Schiff base compound renowned for its potent metal-chelating properties and significant biological activities, including anticancer and neuroprotective effects[1][2][3]. Its efficacy is intrinsically linked to its molecular structure, which is not static but exists in a dynamic equilibrium of various tautomeric and isomeric forms in solution. Understanding these equilibria is critical for rational drug design, chemical sensing applications, and interpreting experimental data. This technical guide provides a comprehensive overview of the keto-enol tautomerism and E/Z isomerization of SBH in solution, detailing the influence of environmental factors such as solvents and pH. It includes detailed experimental protocols, summarized quantitative data from spectroscopic analyses, and logical diagrams to elucidate the core concepts.
Core Concepts: Tautomerism and Isomerization
SBH in solution is characterized by two primary forms of structural dynamics: tautomerism and isomerization. These phenomena dictate the compound's conformation, electronic properties, and reactivity.
Keto-Enol Tautomerism
Hydrazones like SBH can exist in equilibrium between a keto (amide) form and an enol (imidinol) form.[4][5] The keto form features a carbonyl (C=O) group and an N-H bond, while the enol form contains a C=N bond and an O-H group, resulting from an intramolecular proton transfer.[6] For SBH and its derivatives, the keto-amino form is generally predominant, particularly in the solid state and in common solvents like DMSO.[2]
E/Z Isomerization
Isomerization in SBH occurs around the carbon-nitrogen double bond (C=N), leading to E (entgegen, opposite) and Z (zusammen, together) geometric isomers.[7][8] This process can be influenced by solvent polarity, pH, and UV irradiation.[7][9] The E-isomer is typically the more stable and predominant form. However, the addition of certain solvents like water to a DMSO solution can induce a shift in equilibrium, and UV light can trigger photoisomerization to the Z form.[7][10]
Factors Influencing Equilibria
The balance between tautomers and isomers is highly sensitive to the chemical environment.
-
Solvent Effects : The polarity and hydrogen-bonding capability of the solvent significantly impact the equilibria.[11] In DMSO, SBH exists primarily in the keto form.[2] The addition of water to a DMSO solution can induce conformational changes and favor different isomers by forming hydrogen bonds with the carbonyl, amino, and hydroxyl groups.[7] Polar protic solvents can stabilize different tautomers to varying degrees through external hydrogen bonding.[12]
-
pH Effects : The acidity or basicity of the medium alters the protonation state of SBH. In basic media, deprotonation of the phenolic hydroxyl group can occur, favoring a negatively charged tridentate ligand form that readily complexes with metal ions.[13] Changes in pH have also been shown to favor the Z configuration.[7]
-
Photoisomerization : SBH exhibits photochromic properties, where irradiation with UV light (e.g., 365 nm) can induce a reversible conversion from the E to the Z isomer.[9][10] This process is often accompanied by a distinct color change, for example, from colorless to yellow.[9]
Quantitative Data from Spectroscopic Analysis
Spectroscopic methods like NMR, UV-Vis, and IR are essential for identifying and quantifying the different forms of SBH in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is particularly useful for distinguishing tautomers and isomers by observing the chemical shifts of labile protons (phenolic -OH and amide -NH).
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for SBH in DMSO-d₆
| Proton | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| Phenolic OH | 11.66 – 12.04 | Labile proton of the salicylaldehyde ring, indicative of the keto form. | [2] |
| Amide NH | 10.96 – 11.71 | Labile proton of the hydrazone linkage, characteristic of the keto form. | [2] |
| Azomethine HC=N | 8.53 – 8.63 | Proton on the imine carbon. | [2] |
| Aromatic H | 7.48 – 7.88 | Protons on the benzoyl and salicylaldehyde rings. |[14] |
Note: The broad nature and range of the OH and NH signals are due to hydrogen bonding and exchange phenomena.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals changes in the electronic structure of SBH. Different tautomers and isomers exhibit distinct absorption maxima (λ_max).
Table 2: UV-Vis Absorption Data for SBH and Related Phenomena
| Condition | Absorption Maxima (λ_max) | Observation | Reference |
|---|---|---|---|
| SBH in various media | ~324-335 nm | Corresponds to n→π* transitions. | [15] |
| After UV irradiation (365 nm) | Decrease at 367 nm, new peaks at 418 nm & 438 nm | Indicates E-to-Z isomerization and potential ESIPT. | [9] |
| Deprotonation (basic medium) | New broad band > 400 nm | Formation of the phenolate (B1203915) anion. | [15] |
| Complexation with Cu²⁺ | Fluorescence quenching | Indicates coordination via the imine N, amide O, and phenolic O. |[1][16] |
Experimental Protocols
Synthesis of this compound (SBH)
This protocol describes a standard one-step Schiff base condensation.[1][2][17]
Detailed Steps:
-
Solution A : Prepare a solution of benzhydrazide (1.0 equivalent) in a suitable solvent like water or ethanol.[17]
-
Solution B : Prepare a solution of salicylaldehyde (1.0 to 2.0 equivalents) in ethanol.[17]
-
Reaction : Add the salicylaldehyde solution dropwise to the benzhydrazide solution with constant stirring at room temperature. The reaction is typically stirred for a period ranging from 30 minutes to 3 hours.[1][14]
-
Completion : A pale yellow precipitate of SBH forms upon mixing or after a short period of gentle reflux (30-60 minutes).[1]
-
Workup : Cool the mixture in an ice bath to maximize precipitation.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from ethanol to obtain pure SBH.[17]
-
Characterization : Confirm the product's identity using melting point analysis, IR, and NMR spectroscopy.[1]
General Protocol for Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Stock Solution : Prepare a stock solution of SBH in a high-purity solvent (e.g., DMSO, Ethanol).
-
Working Solution : Prepare a dilute working solution (e.g., 10 µM) in the desired solvent or solvent mixture (e.g., CH₃CN/PBS buffer).[16]
-
Measurement : Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) using a spectrophotometer.
-
For Titration Studies : Add aliquots of a titrant (e.g., a metal ion solution, acid, or base) to the working solution and record the spectrum after each addition to observe changes in absorption maxima and intensity.
NMR Spectroscopy:
-
Sample Preparation : Dissolve an accurately weighed sample of SBH (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[14]
-
Analysis : Integrate signals and assign chemical shifts relative to an internal standard like tetramethylsilane (B1202638) (TMS). For studying equilibria, spectra can be recorded at different temperatures or after the addition of another solvent (e.g., D₂O).
Conclusion
The solution chemistry of this compound is a complex interplay of keto-enol tautomerism and E/Z isomerization. The predominant species is the E-keto-amino form, but the equilibrium can be readily shifted by external factors including solvent composition, pH, and light. A thorough understanding and control of these structural dynamics are paramount for professionals in drug development and materials science, as the specific tautomer or isomer present in solution often governs the compound's biological activity, chelating ability, and photophysical properties. The experimental protocols and quantitative data provided herein serve as a foundational guide for researchers investigating this important class of molecules.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 13. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Unveiling the Electronic Landscape of Salicylaldehyde Benzoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base compound that has garnered significant attention in various scientific fields, including medicinal chemistry and materials science. Its unique molecular structure, featuring a salicylaldehyde moiety linked to a benzoyl hydrazine (B178648) group, imparts a range of interesting electronic properties. These properties are central to its utility as a metal chelator, a fluorescent sensor, and a pharmacologically active agent with demonstrated anticancer and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the electronic characteristics of SBH, offering a valuable resource for researchers and professionals engaged in its study and application.
Synthesis and Structural Characterization
The synthesis of Salicylaldehyde benzoyl hydrazone is typically achieved through a straightforward condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1][2] The resulting pale yellow crystalline solid can be purified by recrystallization from a suitable solvent like ethanol (B145695).[1]
The structural integrity and purity of the synthesized SBH are confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular framework and the presence of key functional groups.
Electronic Properties and Spectroscopic Analysis
The electronic behavior of this compound is dictated by the interplay of its aromatic rings and the hydrazone linkage. This is primarily investigated through UV-Visible absorption and fluorescence spectroscopy, which probe the electronic transitions within the molecule.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of SBH is characterized by distinct bands corresponding to π→π* and n→π* electronic transitions.[3] The position and intensity of these absorption maxima can be influenced by solvent polarity and pH.[3][4] In neutral or slightly acidic media, SBH acts as a non-charged bidentate ligand.[4] However, in a basic medium, the phenolic proton can be abstracted, leading to a negatively charged tridentate ligand, which alters the electronic distribution and shifts the absorption bands.[4]
Fluorescence Spectroscopy
This compound and its derivatives have been explored as fluorescent probes, particularly for the detection of metal ions like Cu²⁺.[5][6][7][8] The coordination of SBH with Cu²⁺ often leads to a significant quenching of its fluorescence intensity.[5][8] This phenomenon is attributed to the chelation-enhanced quenching (CHEQ) effect, where the metal ion facilitates non-radiative decay pathways. The imine nitrogen, amide oxygen, and phenolic oxygen atoms of SBH serve as the coordination sites for metal ions.[5][7]
Computational Insights into Electronic Structure
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure of SBH.[1][9][10] These computational studies provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation. For instance, coordination with a metal ion like Cu²⁺ has been shown to reduce the HOMO-LUMO gap, indicating a charge-transfer transition.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the electronic and spectroscopic properties of this compound and its derivatives as reported in the literature.
| Property | Value / Range | Reference(s) |
| UV-Vis Absorption | ||
| λmax (π→π) | ~290-330 nm | [3] |
| λmax (n→π) | ~340-400 nm | [3] |
| Fluorescence Emission | ||
| Emission Maximum | Varies with derivative | [5][7] |
| Electrochemical Data | ||
| Redox Potentials | Not widely reported | |
| Computational Data | ||
| HOMO-LUMO Gap (DFT) | ~4.5 eV (for similar Schiff bases) | [11] |
Table 1: Spectroscopic and Electronic Properties of this compound.
| Derivative/Complex | Key Finding | Reference(s) |
| CySBH (NIR probe) | Fluorescence quenching upon Cu²⁺ coordination | [5][6][7][8] |
| Dimethoxy derivatives | Potent anticancer activity | [2] |
| Co(II) complex | Structure in solution differs from solid state | [4] |
| Fe(III) complex | Coordination through oxygen atoms confirmed by IR | [12] |
Table 2: Properties of this compound Derivatives and Metal Complexes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's electronic properties.
Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Benzoic acid hydrazide
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and benzoic acid hydrazide in ethanol in separate flasks.
-
Slowly add the salicylaldehyde solution to the benzoic acid hydrazide solution with constant stirring.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which a precipitate will form.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.[1][2]
UV-Visible Spectroscopy
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a series of dilutions to the desired concentrations.
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
To study pH effects, buffer solutions of varying pH can be used as the solvent.[4]
Fluorescence Spectroscopy
Instrumentation:
-
Fluorimeter
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
For metal ion sensing experiments, titrate the SBH solution with a stock solution of the metal ion and record the fluorescence spectrum after each addition.[5][7]
Visualizations
Synthesis Workflow of this compound
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as versatile Schiff base chemosensors for the detection of various metal ions. Their facile synthesis, rich coordination chemistry, and tunable photophysical properties make them attractive candidates for developing selective and sensitive fluorescent and colorimetric probes. The core structure, featuring imine (-C=N), amide (-C=O), and phenolic hydroxyl (-OH) groups, provides an excellent binding site for metal ions.[1][2] This document provides detailed application notes and experimental protocols for the use of SBH-based probes in the detection of metal ions, with a focus on aluminum (Al³⁺) and copper (Cu²⁺).
Principle of Detection
The detection mechanism of SBH-based sensors relies on the interaction between the metal ion and the hydrazone ligand, which modulates the photophysical properties of the molecule. Common signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion like Al³⁺, the ligand's structure becomes more rigid, and intramolecular rotation is restricted. This can inhibit non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity ("turn-on" response).[3]
-
Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a PET process can quench fluorescence. Metal ion coordination can suppress this process, resulting in fluorescence enhancement.[4]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a phenolic proton allows for ESIPT. Metal ion binding can inhibit or alter the ESIPT process, leading to changes in the fluorescence signal.[4][5]
-
Fluorescence Quenching: Paramagnetic ions like Cu²⁺ can induce fluorescence quenching upon coordination with the SBH probe. This is often due to energy or electron transfer from the excited fluorophore to the metal ion.[1][2]
-
Colorimetric Changes: The coordination of a metal ion can alter the electronic structure of the SBH molecule, leading to a visible color change in the solution, allowing for naked-eye detection.[6]
Signaling Pathway for Metal Ion Detection
The general mechanism involves the chelation of the metal ion by the salicylaldehyde benzoyl hydrazone probe, leading to a measurable optical response.
References
- 1. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone as a Fluorescent Probe for Copper Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as highly effective fluorescent probes for the selective detection of copper ions (Cu²⁺). This document provides detailed application notes and experimental protocols for the use of a near-infrared (NIR) salicylaldehyde benzoyl hydrazone-based probe, CySBH, for the quantification and visualization of Cu²⁺ in both in vitro and in vivo systems. The probe operates on a fluorescence quenching mechanism, providing a rapid and sensitive response to the presence of copper ions.[1][2][3] The NIR optical properties of CySBH make it particularly suitable for biological applications due to deeper tissue penetration and reduced autofluorescence.[1]
Signaling Pathway and Detection Mechanism
The detection of Cu²⁺ by CySBH is based on a "turn-off" fluorescence signaling mechanism. The this compound moiety of the CySBH molecule acts as a specific chelating site for copper ions.[1][2][4] The coordination occurs through the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms.[1][2][4] Upon binding of Cu²⁺, a stable 1:1 complex is formed.[2] This binding event induces the deprotonation of the phenolic group and reduces the electron-donating ability of the oxygen atom, leading to a significant quenching of the probe's fluorescence intensity.[1]
Caption: Proposed mechanism of Cu²⁺ detection by CySBH.
Quantitative Data
The following table summarizes the key quantitative parameters of the CySBH probe for copper ion detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 690 nm | [2][4] |
| Emission Wavelength (λem) | 744 nm | [2] |
| Detection Limit | 28.4 nM | [1][4] |
| Stoichiometry (CySBH:Cu²⁺) | 1:1 | [2] |
| Solvent System | Acetonitrile/PBS (1:1, v/v, 5 mM PBS, pH 7.4) | [2][4] |
| Response Time | < 5 minutes | [2] |
Experimental Protocols
I. Synthesis of CySBH Probe
This protocol describes the synthesis of the near-infrared fluorescent probe CySBH.
Caption: Workflow for the synthesis of the CySBH probe.
A. Synthesis of Intermediate Compound 4 [4]
-
Dissolve 2,4-dihydroxybenzaldehyde (1.38 g) and benzhydrazide (1.36 g) in ethanol (50 mL).
-
Stir the mixture at room temperature for 3 hours.
-
A significant amount of precipitate will form.
-
Collect the precipitate by filtration and purify to obtain Compound 4.
B. Synthesis of the Final Probe CySBH [2]
-
To a solution of compound IR (610 mg) and Compound 4 (281 mg), add K₂CO₃ (552 mg).
-
Stir the mixture at 60°C for 8 hours under a nitrogen atmosphere.
-
Evaporate the solvent.
-
Purify the crude product by column chromatography using a mobile phase of CH₂Cl₂/MeOH (20:1) to yield CySBH as a dark blue solid.
II. In Vitro Detection of Cu²⁺ using CySBH
This protocol outlines the procedure for the fluorometric determination of Cu²⁺ concentration in an aqueous solution.
Caption: Experimental workflow for in vitro Cu²⁺ detection.
-
Preparation of Working Solution: Prepare a 10 µM working solution of CySBH in a phosphate-buffered saline (PBS, 10 mM, pH 7.4) containing 1% DMSO.[2]
-
Sample Preparation: Add different concentrations of a Cu²⁺ solution (and other metal ions for selectivity studies) to the CySBH working solution.
-
Incubation: Allow the solutions to react at room temperature for a sufficient time (e.g., 5 minutes).
-
Fluorescence Measurement: Measure the fluorescence spectra of the solutions using a fluorometer. Set the excitation wavelength to 690 nm and record the emission spectrum from 700 nm to 800 nm. The fluorescence intensity at 744 nm will decrease with increasing Cu²⁺ concentration.[2]
-
Data Analysis: Plot the fluorescence intensity at 744 nm against the concentration of Cu²⁺ to generate a calibration curve. The limit of detection can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
III. Cellular Imaging of Intracellular Cu²⁺
This protocol provides a method for visualizing intracellular Cu²⁺ in living cells using the CySBH probe and confocal microscopy.
References
Application Notes: Unraveling the Anticancer Potential of Salicylaldehyde Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as a promising class of compounds with significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2][3] These synthetic compounds, formed through the condensation of salicylaldehyde and benzoic acid hydrazide, exhibit a multifaceted mechanism of action, making them attractive candidates for further investigation in oncology drug discovery.[1] This document provides a comprehensive overview of the proposed anticancer mechanisms of SBH, detailed protocols for key experimental assays, and quantitative data to facilitate further research and development.
The primary mechanisms through which SBH is believed to exert its anticancer effects include the induction of apoptosis, inhibition of DNA synthesis, and metal chelation.[1][4] Notably, derivatives of SBH, particularly those with methoxy (B1213986) substitutions, have demonstrated enhanced potency and selectivity against cancer cells, including leukemic and breast cancer cell lines.[2][3][5]
Mechanism of Action
The anticancer activity of Salicylaldehyde benzoyl hydrazone is attributed to several interconnected cellular and molecular events:
-
Induction of Apoptosis: SBH and its analogs have been shown to trigger programmed cell death in cancer cells. This is a critical mechanism for eliminating malignant cells.[1] The apoptotic cascade initiated by SBH is thought to involve the intrinsic (mitochondrial) pathway, characterized by the involvement of Bcl-2 family proteins and caspases.
-
Inhibition of DNA Synthesis: Studies have indicated that SBH can decrease DNA synthesis and cell proliferation in various cancer cell lines.[1][1] This inhibitory action is a key contributor to its cytotoxic effects.
-
Metal Chelation: SBH acts as a high-affinity metal chelator, particularly for iron and copper.[1][4] By sequestering these essential metal ions, SBH can disrupt various cellular processes that are vital for cancer cell growth and proliferation, including the generation of reactive oxygen species (ROS) and the function of metalloenzymes involved in DNA replication.[1]
-
Cell Cycle Arrest: While the precise mechanisms are still under investigation, it is proposed that by interfering with DNA synthesis and other critical cellular processes, SBH can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.
Quantitative Data: Cytotoxicity of this compound and its Derivatives
The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SBH) | HL-60 | Acute Myeloid Leukemia | 0.03 - 0.04 | [6] |
| K-562 | Chronic Myeloid Leukemia | 0.03 - 0.06 | [6] | |
| BV-173 | Leukemia | 0.03 - 3.54 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 0.91 - 3.54 | [6] | |
| 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | BV-173 | Leukemia | > 100 | [5] |
| K-562 | Leukemia | 1.87 | [5] | |
| SKW-3 | Leukemia | 2.50 | [5] | |
| AR-230 | Leukemia | 1.42 | [5] | |
| HL-60 | Leukemia | 3.12 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 15.3 | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 | [5] | |
| HEK-293 | Normal Kidney | > 100 | [5] | |
| 3-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | BV-173 | Leukemia | 0.52 | [5] |
| K-562 | Leukemia | 0.28 | [5] | |
| SKW-3 | Leukemia | 0.27 | [5] | |
| AR-230 | Leukemia | > 10 | [5] | |
| HL-60 | Leukemia | 0.24 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 11.2 | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 | [5] | |
| HEK-293 | Normal Kidney | > 10 | [5] | |
| 4-methoxysalicylaldehyde benzoylhydrazone | K-562 | Chronic Myeloid Leukemia | 0.03 | [3] |
| 4-methoxysalicylaldehyde-4-chlorobenzoylhydrazone | K-562 | Chronic Myeloid Leukemia | 0.05 | [3] |
| Melphalan (Reference Drug) | K-562 | Chronic Myeloid Leukemia | >900 | [6] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]
Materials:
-
Salicylaldehyde
-
Benzoic acid hydrazide
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and benzoic acid hydrazide in ethanol.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the resulting solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
Characterize the synthesized compound using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[9][10]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with an appropriate concentration of this compound for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[11]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[11]
Visualizations
Caption: Proposed anticancer mechanism of this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Annexin V apoptosis assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging Using Salicylaldehyde Benzoyl Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives are versatile compounds with significant potential in biomedical research, primarily owing to their potent metal-chelating properties.[1] These compounds can form stable complexes with transition metal ions, notably copper (Cu²⁺) and iron (Fe²⁺).[1] This characteristic underpins their application in various research areas, including the development of fluorescent probes for live-cell imaging, as well as anticancer and neuroprotective agents.[1][2]
One notable application is the use of SBH derivatives as near-infrared (NIR) fluorescent probes for the real-time tracking of Cu²⁺ in living cells and in vivo.[1][3][4][5][6] A prime example is the NIR fluorescent probe CySBH, which incorporates a salicylaldehyde benzoyl hydrazone group as a selective and sensitive receptor for Cu²⁺.[3][4][7][8][9][10] The coordination of CySBH with Cu²⁺ leads to a distinct quenching of its fluorescence, enabling the visualization and monitoring of Cu²⁺ levels in biological systems.[3][4][5][7][8]
Beyond copper sensing, SBH has demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer.[1][11][12][13][14] Its mechanism of action in this context involves iron chelation, which inhibits DNA synthesis and induces apoptosis in cancer cells.[1] Furthermore, SBH has shown promise as a neuroprotective agent by protecting hippocampal neurons from iron-induced ferroptosis, a form of cell death characterized by iron accumulation and lipid peroxidation.[1][2][15]
This document provides detailed application notes and protocols for the use of a this compound derivative, specifically the near-infrared probe CySBH, in live-cell imaging for the detection of copper ions.
Data Presentation
Table 1: Quantitative Data for Live-Cell Imaging with CySBH
| Parameter | Value | Cell Lines Tested | Reference |
| Probe Concentration | 5 µM | A549, HeLa | [3][9] |
| Incubation Time | 30 minutes | A549, HeLa | [3][9] |
| Cu²⁺ Treatment Concentration | 20 µM | A549, HeLa | [3][9] |
| Excitation Wavelength | 633 nm or 711 nm | In vitro / In cellulo | [3][5][7] |
| Emission Wavelength | 650 - 750 nm (peak at 744 nm) | In vitro / In cellulo | [3][5][7] |
| Detection Limit for Cu²⁺ | 28.4 nM | In vitro | [7] |
Table 2: Cytotoxicity Data for this compound and its Derivatives
| Compound/Derivative | Cell Line(s) | IC50 Values | Reference |
| This compound (SBH) | Leukemic Cell Lines (HL-60, K-562, BV-173) | 0.03 to 3.54 µmol/L | [1] |
| Dimethoxy analogs of SBH | Leukemic cell lines | Low micro- and nanomolar concentrations | [11][14] |
| 3-methoxysalicylaldehyde-derived hydrazones | Acute myeloid leukemia (AML) HL-60 cells | Potent cytotoxicity | [11][13] |
| 5-methoxysalicylaldehyde hydrazones | Breast cancer cell line MCF-7 | Heightened activity | [11][13] |
| 5-nitrosalicylaldehyde benzoylhydrazones | Leukemic cell lines HL-60 and BV-173 | Micromolar concentrations | [11][13] |
Signaling Pathway and Mechanism of Action
The primary mechanism of CySBH as a Cu²⁺ probe is based on fluorescence quenching. The this compound moiety acts as a specific coordination site for Cu²⁺ ions.[3][7][9] Upon binding of Cu²⁺, the fluorescence of the NIR fluorophore (hemicyanine in the case of CySBH) is quenched.[3][7][9] This allows for the sensitive and selective detection of Cu²⁺ in living systems.[3][4][7]
Caption: Mechanism of Cu²⁺ detection by the CySBH probe.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Cu²⁺ using CySBH
This protocol is adapted from studies using the near-infrared fluorescent probe CySBH for the detection of Cu²⁺ in living cells.[3][9]
Materials:
-
CySBH probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cell line of interest (e.g., A549 or HeLa)
-
Glass-bottom culture dishes
-
Copper(II) chloride (CuCl₂) or other suitable copper salt
-
Confocal laser scanning microscope with NIR capabilities
Procedure:
-
Cell Seeding:
-
Seed the cells on glass-bottom culture dishes at an appropriate density.
-
Culture the cells in a suitable complete medium for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a stock solution of CySBH in DMSO.
-
On the day of the experiment, dilute the CySBH stock solution in complete cell culture medium to a final concentration of 5 µM.
-
-
Cell Staining:
-
Washing:
-
Cu²⁺ Treatment (Optional - for inducing changes in intracellular Cu²⁺):
-
Fluorescence Imaging:
-
Acquire fluorescence images using a confocal laser scanning microscope.
-
Use an excitation wavelength of 633 nm and collect emission in the range of 650 nm to 750 nm.[3][5]
-
Compare the fluorescence intensity between control cells and cells treated with Cu²⁺. A decrease in fluorescence intensity indicates the presence of Cu²⁺.
-
Caption: Experimental workflow for live-cell imaging of Cu²⁺ using CySBH.
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the probe at the concentrations used for imaging.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
CySBH probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density.
-
Incubate at 37°C for 24 hours.
-
-
Treatment:
-
MTT Incubation:
-
Remove the medium containing CySBH.
-
Add freshly prepared MTT solution to each well and incubate for 4 hours.[7]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at the appropriate wavelength using a plate reader.
-
Concluding Remarks
This compound and its derivatives, particularly NIR probes like CySBH, are powerful tools for live-cell imaging, enabling the sensitive detection of metal ions such as Cu²⁺. The protocols provided herein offer a framework for utilizing these compounds in cell biology and drug development research. Researchers should always perform appropriate controls and cytotoxicity assays to ensure the validity and reliability of their results. The broader applications of SBH in cancer and neurodegenerative disease research also highlight the therapeutic potential of this class of compounds.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A this compound based near-infrared probe for copper( ii ) and its bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08616B [pubs.rsc.org]
- 6. A this compound based near-infrared probe for copper(ii) and its bioimaging applications [agris.fao.org]
- 7. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [PDF] A this compound based near-infrared probe for copper(ii) and its bioimaging applications | Semantic Scholar [semanticscholar.org]
- 11. ddg-pharmfac.net [ddg-pharmfac.net]
- 12. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Salicylaldehyde Benzoyl Hydrazone-Based Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its coordination complexes represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. As Schiff base ligands, they possess multiple coordination sites that can bind to various metal ions, leading to the formation of stable complexes with diverse biological activities. These activities include anticancer, antibacterial, antifungal, and antiviral properties.[1] The biological efficacy of these compounds is often attributed to their ability to chelate essential metal ions, thereby interfering with vital cellular processes such as DNA synthesis.[2] This document provides detailed protocols for the synthesis of SBH and its metal complexes, along with their characterization and potential applications in drug development.
Synthesis of Salicylaldehyde Benzoyl Hydrazone (Ligand)
The synthesis of this compound is a straightforward condensation reaction between salicylaldehyde and benzoyl hydrazide.[2][3]
Experimental Protocol:
-
Preparation of Benzoyl Hydrazide: In a round-bottom flask, reflux ethyl benzoate (B1203000) with an equimolar amount of hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) for 4-6 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). Upon cooling, the product, benzoic acid hydrazide, will crystallize. Filter the solid, wash with cold ethanol, and dry in a desiccator.
-
Synthesis of this compound (SBH):
-
Dissolve 5.44 g of benzoic acid hydrazide in ethanol.
-
In a separate flask, dissolve 4.88 g (4.1 mL) of salicylaldehyde in ethanol.[3]
-
Add the salicylaldehyde solution dropwise to the benzoyl hydrazide solution with constant stirring.
-
Heat the resulting mixture for a few minutes and then allow it to stand overnight.[3]
-
A pale yellow crystalline solid of this compound will precipitate.[2]
-
Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain the pure ligand.
-
The melting point of the recrystallized product is approximately 160°C.
-
Characterization:
The structure of the synthesized SBH can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H, C=O (amide), and C=N (azomethine) stretching vibrations.
-
¹H NMR Spectroscopy: The proton NMR spectrum in DMSO-d₆ will show characteristic signals for the azomethine proton (HC=N) around 8.5-8.6 ppm, the phenolic OH proton around 11.6-12.0 ppm, and the NH proton around 10.9-11.7 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the carbon framework of the molecule.[4]
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Synthesis of this compound Coordination Complexes
The coordination of SBH to metal ions typically occurs through the phenolic oxygen, azomethine nitrogen, and the enolic oxygen of the hydrazone moiety, acting as a tridentate ligand.[2][5]
General Experimental Protocol for Metal Complex Synthesis (e.g., Copper(II) Complex):
-
Dissolve the synthesized this compound ligand in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve an appropriate metal salt (e.g., copper(II) acetate, copper(II) chloride) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2.[3][6]
-
Reflux the reaction mixture for 2-4 hours. The formation of the complex is often indicated by a color change and precipitation.
-
After cooling, filter the precipitated complex, wash it with the solvent to remove any unreacted starting materials, and dry it in a desiccator.
-
The resulting complexes are often colored powders, for instance, the Cu(II) complex is a stable powder with a melting point in the range of 254-258°C and is generally insoluble in common organic solvents but may be soluble in DMSO and DMF.[3][7][8]
Characterization of Metal Complexes:
-
IR Spectroscopy: A shift in the C=N and C-O stretching frequencies upon complexation indicates the coordination of the azomethine nitrogen and phenolic oxygen to the metal ion. The disappearance of the N-H band and the appearance of a new band corresponding to the C=N-N=C group suggests coordination in the enolic form.[3]
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For example, a tetrahedral coordination environment is suggested for Cu(II) complexes.[7][8]
-
Molar Conductance Measurements: These measurements in a suitable solvent (e.g., DMSO) can determine whether the complexes are electrolytic or non-electrolytic in nature.[3]
-
Magnetic Susceptibility Measurements: This technique helps in determining the magnetic moment of the complex, which provides insights into the oxidation state and stereochemistry of the central metal ion.
Applications in Drug Development
This compound and its metal complexes have shown promising biological activities, making them attractive candidates for drug development.
Anticancer Activity:
Numerous studies have demonstrated the cytotoxic effects of SBH and its metal complexes against various cancer cell lines.[2] The anticancer activity is often enhanced upon coordination with metal ions.[1][9] For instance, dimethoxy derivatives of SBH have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some analogs exhibiting exceptional selectivity for cancer cells over normal cells.[4] The proposed mechanism of action involves the chelation of essential metal ions like iron, which inhibits DNA synthesis in cancer cells.[2]
Quantitative Data on Anticancer Activity:
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| This compound derivatives | Leukemic Cell Lines (HL-60, K-562, BV-173) | 0.03 - 3.54 | [2] |
| Zn(SBH)₂ | Human T-lymphoma (SKW-3) | ~80 | [6] |
Other Biological Activities:
Besides their anticancer properties, these compounds have also been reported to possess antibacterial and antifungal activities.[1] The chelation of metal ions is also believed to be the underlying mechanism for these activities.
Visualizing Synthesis and Potential Mechanism
Diagrams:
Caption: Workflow for the synthesis of this compound and its coordination complexes.
Caption: Proposed mechanism of anticancer activity through iron chelation and DNA synthesis inhibition.
Conclusion
This compound-based coordination complexes are a class of compounds with significant therapeutic potential. The straightforward synthesis and the tunability of their properties by varying the metal center make them an interesting subject for further research and development. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Copper Complex of this compound | Journal of Nepal Chemical Society [nepjol.info]
- 8. Synthesis and Characterization of Copper Complex of this compound | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Near-Infrared Fluorescent Probes with Salicylaldehyde Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent probes (typically operating in the 650-900 nm spectral window) are invaluable tools in biological research and drug development.[1] Their advantages, including deeper tissue penetration, minimal autofluorescence from biological samples, and reduced phototoxicity, make them ideal for in vivo and in vitro imaging.[1] The Salicylaldehyde (B1680747) benzoyl hydrazone moiety is a versatile chelator that can be incorporated into fluorescent probes for the detection of various analytes, most notably metal ions. This document provides detailed application notes and protocols for the design, synthesis, and application of NIR fluorescent probes incorporating the Salicylaldehyde benzoyl hydrazone recognition unit.
The general principle behind these probes is the conjugation of a this compound derivative to a NIR fluorophore. The this compound unit acts as a selective recognition site for a target analyte. Upon binding to the analyte, a conformational or electronic change occurs in the molecule, leading to a modulation of the NIR fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift). This allows for the sensitive and selective detection of the analyte in complex biological environments.
Probe Design and Mechanism of Action
The design of a this compound-based NIR probe involves two key components: the NIR fluorophore and the this compound recognition moiety.
-
NIR Fluorophore: A variety of NIR fluorophores can be utilized, such as hemicyanine dyes, rhodol dyes, and others. The choice of fluorophore will determine the excitation and emission wavelengths, quantum yield, and photostability of the probe.
-
This compound Recognition Moiety: This unit is responsible for the selective binding of the target analyte. The imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms of the this compound group form a coordination site that can selectively bind to specific metal ions.[1][2][3] For instance, this moiety has been shown to be an excellent chelator for copper (II) ions (Cu²⁺).[2][3]
The detection mechanism often relies on a change in the electronic properties of the recognition moiety upon analyte binding, which in turn affects the fluorescence properties of the NIR fluorophore. For example, in the case of the Cu²⁺ probe CySBH, the coordination of Cu²⁺ with the this compound group leads to fluorescence quenching.[2][3]
Caption: Probe activation mechanism.
Data Presentation
The following table summarizes the key quantitative data for an exemplary this compound-based NIR fluorescent probe, CySBH, designed for the detection of Cu²⁺.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Quantum Yield (Φ) | Reference |
| CySBH | Cu²⁺ | ~711 | ~744 | 33 | 28.4 nM | Not Reported | [2][3] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based NIR Probe
This protocol provides a general guideline for the synthesis of a NIR probe based on the condensation of a hydrazide-functionalized NIR fluorophore with a salicylaldehyde derivative. The synthesis of the specific probe, CySBH, is used as an example.[1]
Materials:
-
Hydrazide-functionalized NIR fluorophore (e.g., a hemicyanine hydrazide)
-
Salicylaldehyde derivative (e.g., 2,4-dihydroxybenzaldehyde)
-
Benzhydrazide
-
Anhydrous ethanol
-
Dry acetonitrile (B52724) (CH₃CN)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification supplies (e.g., column chromatography)
Procedure:
-
Synthesis of the this compound Moiety:
-
Dissolve the salicylaldehyde derivative (e.g., 2,4-dihydroxybenzaldehyde) and benzhydrazide in ethanol.
-
Stir the mixture at room temperature for a few hours.
-
Collect the resulting precipitate by filtration and purify if necessary. This product is the functionalized this compound.
-
-
Synthesis of the Hydrazide-Functionalized NIR Fluorophore:
-
The synthesis of the NIR fluorophore with a hydrazide group will vary depending on the chosen fluorophore. This often involves multi-step organic synthesis.
-
-
Conjugation of the Fluorophore and Recognition Moiety (Example: CySBH):
-
Dissolve the hydrazide-functionalized NIR fluorophore and the synthesized this compound moiety in dry acetonitrile.
-
Add a base, such as K₂CO₃, to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 60°C) for several hours under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the final NIR fluorescent probe.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterize the photophysical properties of the probe, including its absorption and emission spectra, quantum yield, and photostability.
-
Caption: General synthesis workflow.
Protocol 2: In Vitro Characterization of the NIR Probe
This protocol describes the general procedure for evaluating the sensing performance of the synthesized NIR probe in vitro.
Materials:
-
Synthesized NIR probe stock solution (e.g., in DMSO)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Stock solutions of the target analyte and various interfering species (e.g., other metal ions)
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Probe Solution:
-
Prepare a working solution of the NIR probe by diluting the stock solution in the desired buffer.
-
-
Fluorescence and Absorbance Titration:
-
To a solution of the probe, incrementally add small aliquots of the target analyte stock solution.
-
After each addition, record the fluorescence emission spectrum and the UV-Vis absorption spectrum.
-
Plot the change in fluorescence intensity or absorbance as a function of the analyte concentration to determine the detection limit and binding constant.
-
-
Selectivity Assay:
-
Prepare solutions of the probe containing a fixed concentration of the target analyte and a molar excess of various potentially interfering species.
-
Measure the fluorescence response of each solution and compare it to the response of the probe with the target analyte alone.
-
-
Response Time:
-
To a solution of the probe, add the target analyte and immediately begin recording the fluorescence intensity over time to determine how quickly the probe responds.
-
Protocol 3: Live-Cell Imaging with the NIR Probe
This protocol provides a general workflow for staining and imaging live cells with the developed NIR probe.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
NIR probe stock solution (in DMSO)
-
Fluorescence microscope with appropriate NIR excitation and emission filters
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Preparation:
-
Prepare the staining solution by diluting the NIR probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 1 to 10 µM, but should be optimized for each probe and cell line).
-
-
Cell Staining:
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
-
Incubation:
-
Incubate the cells with the staining solution for a specific duration (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing (Optional):
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate laser line for excitation and emission filters for the NIR probe.
-
-
Analyte Detection:
-
To visualize the detection of the target analyte, cells can be pre-treated with the analyte before or during probe incubation. Alternatively, the analyte can be added to the cells during imaging to observe the real-time response of the probe.
-
Caption: Live-cell imaging workflow.
Troubleshooting and Considerations
-
Probe Solubility: Ensure the probe is fully dissolved in the stock solution (e.g., DMSO) before diluting in aqueous media to avoid aggregation, which can quench fluorescence.
-
Photostability: While NIR probes are generally more photostable, minimize light exposure and use the lowest possible laser power to prevent photobleaching during imaging.
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe for live-cell imaging.
-
Probe Specificity: Thoroughly evaluate the selectivity of the probe against a wide range of potential interfering species present in the biological system of interest.
Conclusion
The this compound moiety provides a versatile platform for the development of near-infrared fluorescent probes for the detection of various analytes, particularly metal ions. By following the general design principles and experimental protocols outlined in this document, researchers can develop novel NIR probes tailored to their specific needs, enabling advanced imaging and sensing applications in biological research and drug development.
References
- 1. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-infrared rhodol dyes bearing salicylaldehyde moieties for ratiometric pH sensing in live cells during mitophagy and under hypoxia conditions - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. A NIR fluorescent probe for detection of viscosity and lysosome imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone Derivatives in Leukemia and Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone derivatives are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. These compounds have demonstrated promising cytotoxic effects against various leukemia and breast cancer cell lines. Their mechanism of action often involves the induction of apoptosis, inhibition of DNA synthesis, and modulation of key signaling pathways crucial for cancer cell survival and proliferation. This document provides a comprehensive overview of the application of these derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the pertinent signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various salicylaldehyde benzoyl hydrazone derivatives against a range of leukemia and breast cancer cell lines, offering a comparative view of their cytotoxic potential.
Table 1: Cytotoxic Activity (IC50, µM) of this compound Derivatives against Leukemia Cell Lines
| Derivative | HL-60 | K-562 | BV-173 | SKW-3 | AR-230 | Reference |
| Unsubstituted | 0.03 - 3.54 | 0.03 - 0.06 | 0.03 - 3.54 | - | - | [1] |
| 3-Methoxy | Reported strong cytotoxicity | - | - | - | - | [2][3] |
| 4-Methoxy (Compound 12) | <0.06 | 0.03 | - | - | - | [2] |
| 4-Methoxy (Compound 14) | <0.06 | 0.05 | - | - | - | [2] |
| 5-Bromo | 3.14 | - | - | 3.02 | - | [3] |
| 5-Nitro | Micromolar concentrations | - | Micromolar concentrations | - | - | [3] |
| Dimethoxy Analog 1 | - | - | - | - | - | [3] |
| Dimethoxy Analog 2 | - | - | - | Nanomolar concentrations | - | [3] |
| Dimethoxy Analog 3 | >42 (Low toxicity) | >36 (Low toxicity) | >19 (Low toxicity) | >37 (Low toxicity) | Not active | [3] |
| Dimethoxy Analog 4 | - | - | - | Nanomolar concentrations | - | [3] |
| Dimethoxy Analog 5 | - | - | - | - | - | [3] |
Table 2: Cytotoxic Activity (IC50, µM) of this compound Derivatives against Breast Cancer Cell Lines
| Derivative | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | Reference |
| Unsubstituted | Effective | >3.54 | [1] |
| 5-Methoxy | 0.91 - 3.54 | - | [3] |
| 4-Methoxy (Compound 12) | 0.23 | Reported activity | [2] |
| 4-Methoxy (Compound 14) | 0.23 | Reported activity | [2] |
Signaling Pathways and Mechanism of Action
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation. The key signaling pathways implicated are detailed below.
Apoptosis Induction Pathway
These derivatives have been shown to induce apoptosis, a form of programmed cell death, in both leukemia and breast cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. The compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which cleaves key cellular substrates, ultimately leading to cell death.
References
Methodology for Evaluating the Cytotoxic Effects of Salicylaldehyde Benzoyl Hydrazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Salicylaldehyde benzoyl hydrazone (SBH) and its derivatives. This document outlines detailed protocols for key cytotoxicity and apoptosis assays, presents a summary of reported cytotoxic activities, and illustrates the potential signaling pathways involved in SBH-induced cell death.
Introduction to this compound Cytotoxicity
This compound (SBH) is a Schiff base that has garnered significant interest for its potential as an anticancer agent. Numerous studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, including leukemia and breast cancer. The primary mechanism of action is believed to be its ability to chelate metal ions, particularly iron, which is crucial for cell proliferation. This chelation can lead to the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. Derivatives of SBH have shown potent anti-proliferative effects, with some demonstrating selectivity for cancer cells over normal cells.
Quantitative Data Summary
The cytotoxic activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize reported IC50 values for SBH and its analogs against various cancer cell lines.
Table 1: IC50 Values of this compound Derivatives against Leukemic Cell Lines
| Compound/Derivative | HL-60 (µM) | K-562 (µM) | BV-173 (µM) | SKW-3 (µM) | Reference |
| This compound | 0.03 - 3.54 | 0.03 - 3.54 | 0.03 - 3.54 | - | [1] |
| 3-methoxysalicylaldehyde-derived hydrazones | Strong cytotoxicity | - | - | - | [2] |
| 5-bromosalicylaldehyde-derived hydrazones | 3.02–3.14 | - | - | 3.02–3.14 | [3] |
| 5-nitrosalicylaldehyde benzoylhydrazones | Micromolar concentrations | - | Micromolar concentrations | - | [2] |
| 4-methoxy hydrazone derivative 12 | - | 0.03 | - | - | [3] |
| 4-methoxy hydrazone derivative 14 | - | 0.05 | - | - | [3] |
Table 2: IC50 Values of this compound Derivatives against Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 (µM) | MDA-MB-231 (µM) | Reference |
| This compound | Effective | Effective | [1] |
| 5-methoxysalicylaldehyde hydrazones | 0.91–3.54 | - | [3] |
Table 3: Cytotoxicity of a Dimethoxy Hydrazone Analog
| Cell Line | IC50 (µM) | Reference |
| Leukemic cell lines | Low micro- to nanomolar | [1] |
| HEK-293 (non-tumor) | No toxicity observed | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with various concentrations of the compound. Include a vehicle control (solvent alone). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Apoptosis Assays
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.[4]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
The TUNEL assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
Protocol:
-
Cell Preparation: Grow and treat cells with this compound on coverslips or chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol.
-
Detection: Visualize the labeled cells using fluorescence microscopy.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI to visualize all cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for evaluating the cytotoxicity of this compound and the potential signaling pathways involved.
Experimental Workflow
Caption: General experimental workflow for evaluating the cytotoxic effects of this compound.
Proposed Apoptosis Signaling Pathway
This compound is thought to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the inhibition of the cAbl kinase and modulation of the Bcl-2 family of proteins.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.[1][2][9][10]
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the systematic evaluation of the cytotoxic effects of this compound and its analogs. The detailed protocols for key in vitro assays, coupled with an understanding of the potential molecular mechanisms, will aid researchers in the discovery and development of novel hydrazone-based anticancer therapeutics. It is recommended to consult the primary literature for specific experimental conditions and to optimize protocols for the particular cell lines and research questions being addressed.
References
- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. takarabio.com [takarabio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound|CAS 3232-37-9|RUO [benchchem.com]
Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone in Selective Chemosensor Development
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as a highly versatile and effective class of compounds in the design of selective chemosensors. The core structure of SBH features a Schiff base linkage (-C=N-) and adjacent phenolic hydroxyl and amide groups, creating a pre-organized pocket for coordinating with various analytes. This unique structural motif allows for the development of sensors that can detect metal ions and anions through distinct optical responses, such as changes in color (colorimetric) or fluorescence intensity.
The salicylaldehyde benzoyl hydrazone group acts as an excellent coordinating site, particularly for transition metal ions, due to the presence of the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms.[1][2][3] This application note provides an overview of the use of SBH-based chemosensors for the detection of key analytes like copper (Cu²⁺), zinc (Zn²⁺), and fluoride (B91410) (F⁻), complete with detailed experimental protocols and performance data.
Application Note 1: Selective Detection of Copper (Cu²⁺)
Principle of Detection
SBH-based probes are highly effective for sensing Cu²⁺ ions. The detection mechanism is typically based on the specific coordination between the SBH moiety and the Cu²⁺ ion.[3][4] This interaction often leads to a "turn-off" or quenching of the sensor's fluorescence signal. The coordination of Cu²⁺ with the imine nitrogen and amide oxygen induces the deprotonation of the phenolic hydroxyl group, which in turn diminishes the electron-donating ability of the oxygen atom and quenches the fluorescence.[1][5] This process provides a selective and sensitive method for monitoring Cu²⁺ levels in various media, including biological systems.[1][6]
Quantitative Data: Performance of SBH-based Cu²⁺ Chemosensors
| Sensor/Probe Name | Detection Limit (LOD) | Response Mechanism | Solvent System | Reference |
| CySBH | 28.4 nM | NIR Fluorescence Quenching | Not Specified | [1][5] |
| MASP | 23 nM (for phosgene) | Colorimetric (Yellow to Red) | Solution & Gas | [7] |
| Generic SBH | Not Specified | Colorimetric/Fluorescent | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general, one-step Schiff base condensation reaction to synthesize a simple SBH derivative.
-
Materials:
-
2,4-dihydroxybenzaldehyde (B120756) (1.38 g)
-
Benzhydrazide (1.36 g)
-
Ethanol (B145695) (50 mL)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde and benzhydrazide in 50 mL of ethanol in a flask.
-
Stir the mixture at room temperature for approximately 3 hours.[1][3]
-
A precipitate will form during the reaction.
-
Collect the precipitate by filtration.
-
The collected solid can be further purified if necessary (e.g., by recrystallization).
-
Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][3]
-
Protocol 2: Fluorometric Detection of Cu²⁺ Ions
This protocol outlines the use of an SBH-based probe for the quantitative detection of Cu²⁺.
-
Materials:
-
SBH-based probe (e.g., CySBH)
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of CuCl₂ (e.g., 10 mM in deionized water)
-
Appropriate buffer solution (e.g., Tris-HCl, pH 7.4)
-
Fluorometer and cuvettes
-
-
Procedure:
-
Prepare a working solution of the SBH probe (e.g., 5 µM) in the buffer solution.
-
Prepare a series of standard solutions of Cu²⁺ with varying concentrations by diluting the stock solution in the buffer.
-
To a cuvette containing the probe solution, add a specific concentration of the Cu²⁺ standard solution.
-
Incubate the mixture for a short period (e.g., 10 minutes) to allow for complete coordination.[3]
-
Measure the fluorescence emission spectrum at the appropriate excitation wavelength. A distinct quenching of the fluorescence intensity should be observed.[1][5]
-
Plot the fluorescence intensity against the Cu²⁺ concentration to generate a calibration curve.
-
To determine the limit of detection (LOD), use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
-
Visualization: Cu²⁺ Sensing Mechanism
Caption: Fig. 1: Cu²⁺ Sensing Pathway.
Application Note 2: Selective Detection of Zinc (Zn²⁺)
Principle of Detection
In contrast to Cu²⁺ sensing, SBH derivatives designed for Zn²⁺ detection often exhibit a "turn-on" fluorescence response.[8] In the free state, the probe's fluorescence may be quenched through mechanisms like photo-induced electron transfer (PET). Upon binding with Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence emission.[9] This chelation-enhanced fluorescence (CHEF) effect allows for sensitive detection. The binding stoichiometry is often found to be 1:1 or 1:2 (metal-to-ligand).[8][9]
Quantitative Data: Performance of SBH-based Zn²⁺ Chemosensors
| Sensor/Probe Name | Detection Limit (LOD) | Response Mechanism | Solvent System | Reference |
| Hydrazone 2 | 0.08 µM | Ratiometric Fluorescence | Aqueous Buffer | [8] |
| Probe 1 | 2.0 x 10⁻⁸ M | Fluorescence Turn-On | CH₃OH/H₂O (1:9) | [10] |
| Salicylaldehyde | Not Specified | Fluorescence Enhancement | Aqueous Buffer (pH 8.5) | [11][12] |
Experimental Protocols
Protocol 3: 'Turn-On' Fluorometric Detection of Zn²⁺ Ions
-
Materials:
-
SBH-based probe for Zn²⁺
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
Aqueous buffer solution (e.g., Tris-HCl, pH 7.2)[9]
-
Fluorometer and cuvettes
-
-
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Create a series of Zn²⁺ standard solutions of varying concentrations in the same buffer.
-
Add different concentrations of the Zn²⁺ solution to the probe solution in cuvettes.
-
Allow the solutions to incubate for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission spectrum. A significant enhancement ("turn-on") of fluorescence should be observed.[9]
-
Plot the change in fluorescence intensity against the Zn²⁺ concentration to create a calibration curve.
-
Calculate the limit of detection (LOD) as described in Protocol 2.
-
To assess selectivity, repeat the experiment with other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺) and compare the fluorescence response.
-
Visualization: General Workflow for Chemosensor Application
Caption: Fig. 2: Experimental Workflow.
Application Note 3: Selective Detection of Fluoride (F⁻) Anions
Principle of Detection
SBH derivatives can also be engineered to detect anions, with fluoride (F⁻) being a common target. The sensing mechanism for F⁻ is different from that for metal ions and typically involves hydrogen bonding interactions. The phenolic hydroxyl (-OH) proton of the salicylaldehyde moiety can form a strong hydrogen bond with the highly basic fluoride ion.[13] This interaction can disrupt intramolecular hydrogen bonds, alter the electronic properties of the molecule, and lead to a distinct colorimetric change (e.g., colorless to yellow) or a "turn-on" fluorescence response, often due to an excited-state proton transfer (ESPT) process.[14]
Quantitative Data: Performance of SBH-based F⁻ Chemosensors
| Sensor/Probe Name | Detection Limit (LOD) | Response Mechanism | Solvent System | Reference |
| Sensor BDQ/BQ | 7.5 x 10⁻⁷ M | Colorimetric & Turn-On Fluorescence | Not Specified | [14] |
| Salicylaldehyde | Not Specified | Colorimetric (Colorless to Yellow) | DMSO | [15] |
| Sensor 1 & 2 | Not Specified | Colorimetric & Turn-On Fluorescence | DMSO | [13] |
Experimental Protocols
Protocol 4: Colorimetric and Fluorometric Detection of F⁻ Anions
-
Materials:
-
SBH-based probe for F⁻
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of tetrabutylammonium (B224687) fluoride (TBAF) (e.g., 10 mM in DMSO)
-
Stock solutions of other anions (e.g., Cl⁻, Br⁻, I⁻, AcO⁻) as TBA salts for selectivity studies
-
UV-Vis spectrophotometer and fluorometer
-
-
Procedure:
-
Colorimetric Analysis: a. Prepare a working solution of the probe in DMSO. b. Add increasing concentrations of the F⁻ solution to the probe solution. c. Observe the color change by the naked eye.[14] d. Record the UV-Vis absorption spectrum after each addition to monitor the appearance of new absorption bands.
-
Fluorometric Analysis: a. Using the same solutions, excite the probe at the appropriate wavelength. b. Record the fluorescence emission spectrum after each addition of F⁻. c. A "turn-on" response with a significant increase in fluorescence intensity is expected.[13]
-
Data Analysis: a. Plot the absorbance or fluorescence intensity versus the F⁻ concentration to create a calibration curve. b. Determine the limit of detection (LOD). c. Perform interference studies by adding other anions to the probe-F⁻ system to confirm selectivity.
-
Visualization: Logic of Chemosensor Design
Caption: Fig. 3: Logic of Chemosensor Design.
References
- 1. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 5. A this compound based near-infrared probe for copper( ii ) and its bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08616B [pubs.rsc.org]
- 6. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The curious case of salicylidene-based fluoride sensors: chemosensors or chemodosimeters or none of them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Salicylaldehyde Benzoyl Hydrazone for the Detection of Iron in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a Schiff base compound known for its potent metal-chelating properties.[1] As a tridentate ligand, it forms stable complexes with various transition metal ions, including iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1] While much of the existing research on SBH as a chemical sensor has focused on the detection of copper, its inherent affinity for iron makes it a compound of significant interest for detecting and modulating iron in biological systems.[1]
Iron is a critical element involved in numerous physiological and pathological processes. Dysregulation of iron homeostasis is implicated in a range of diseases, from anemia to neurodegenerative disorders and cancer. Consequently, the development of effective probes for the detection and quantification of iron in biological matrices is of paramount importance. Hydrazone-based chemosensors, as a class, have been widely developed for the detection of various metal ions, including Fe³⁺, often operating through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or colorimetric changes.[2][3]
These application notes provide a comprehensive overview of the synthesis of Salicylaldehyde benzoyl hydrazone and detail protocols for its potential use in both direct iron detection and the assessment of its iron-chelating activity within cellular systems.
Synthesis of this compound
This compound can be synthesized via a straightforward condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Benzoic acid hydrazide
-
Ethanol
Procedure:
-
Dissolve benzoic acid hydrazide (5.44 g) in ethanol.
-
In a separate flask, dissolve salicylaldehyde (4.88 g) in ethanol.
-
Add the salicylaldehyde solution to the benzoic acid hydrazide solution in a 1:1 molar ratio.[1]
-
Gently reflux the mixture for 30-60 minutes.[1]
-
Upon cooling, a pale yellow crystalline solid will precipitate.[1]
-
Filter the precipitate and wash with cold ethanol.
-
Dry the resulting this compound product.
Application in Direct Iron Detection (Adaptable Protocol)
While specific protocols for SBH as a direct fluorescent or colorimetric sensor for iron are not yet extensively established, its structural similarity to other hydrazone-based iron sensors allows for the adaptation of existing methodologies.[4][5][6] The following is a generalized protocol that can serve as a starting point for developing an iron detection assay using SBH. This protocol will likely require optimization for specific experimental conditions.
Protocol 2: Generalized Fluorometric Detection of Fe³⁺
Principle: Many hydrazone-based sensors exhibit a "turn-on" or "turn-off" fluorescent response upon binding with Fe³⁺. This is often due to the chelation inhibiting the PET process, leading to enhanced fluorescence, or through a heavy atom effect causing fluorescence quenching.[2][3]
Materials:
-
This compound (SBH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer solution (e.g., PBS, HEPES, pH 7.4)
-
FeCl₃ solution (stock solution in deionized water)
-
Fluorometer
Procedure:
-
Preparation of SBH Stock Solution: Prepare a stock solution of SBH (e.g., 1-10 mM) in DMSO.
-
Preparation of Working Solution: Dilute the SBH stock solution in a suitable buffer (e.g., acetonitrile/water or DMSO/water mixture) to a final concentration of approximately 10 µM.[6]
-
Fluorometric Measurement:
-
Place the SBH working solution in a quartz cuvette.
-
Measure the baseline fluorescence spectrum at an appropriate excitation wavelength (a preliminary scan will be needed to determine the optimal excitation and emission wavelengths for SBH). For similar hydrazone sensors, excitation wavelengths around 360 nm have been used.[6]
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum. A new emission band may appear (turn-on) or the initial fluorescence may decrease (turn-off). For a related sensor, a new emission band was observed at 550 nm.[6]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of Fe³⁺ to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Quantitative Data for Hydrazone-Based Iron Sensors
The following table summarizes the performance of several recently developed hydrazone-based sensors for the detection of Fe³⁺. This data provides a benchmark for the potential performance of an SBH-based sensor.
| Sensor Type | Detection Mechanism | Solvent System | Limit of Detection (LOD) | Reference |
| Rhodamine-Imidazole Hydrazone | Colorimetric & "Turn-on" Fluorescence | Acetonitrile/Water (7:3 v/v) | 11 nM | [7] |
| Thiophene-Hydrazone | "Turn-on" Fluorescence | DMSO | 3.87 µM | [4][6] |
| Coumarin-Hydrazone | Fluorescence Quenching | Acetonitrile/Water | Not specified | [8] |
| Naphthol-Hydrazone | "Turn-off" Fluorescence | Not specified | 36 nM | [3] |
Application in Assessing Intracellular Iron Chelation
A well-established application of iron chelators like SBH is to study their effects on the labile iron pool within cells. This can be assessed using fluorescent dyes that are quenched by iron, such as calcein (B42510).
Protocol 3: Assessment of Intracellular Iron Chelation using Calcein-AM
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron. An effective iron chelator like SBH will sequester this iron, leading to a de-quenching of calcein fluorescence, which can be measured.[9]
Materials:
-
Cells in culture (e.g., K562 erythroleukemia cells)[9]
-
Calcein-AM
-
This compound (SBH)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Loading with Calcein-AM:
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM (typically 0.5-1 µM in culture medium) for 15-30 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its fluorescent, membrane-impermeable form.
-
Wash the cells with PBS to remove excess Calcein-AM.
-
-
Baseline Fluorescence Measurement: Measure the initial fluorescence of the calcein-loaded cells. A portion of this fluorescence will be quenched by the endogenous labile iron pool.[9]
-
Treatment with SBH:
-
Prepare a working solution of SBH in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Add the SBH solution to the cells at the desired final concentration.
-
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence microscope or a plate reader with appropriate filters for calcein (Excitation: ~495 nm, Emission: ~515 nm). An increase in fluorescence intensity indicates that SBH is chelating intracellular iron and de-quenching the calcein.
-
Data Analysis: Quantify the change in fluorescence intensity relative to untreated control cells. This provides a measure of the iron chelation efficacy of SBH.
Visualizations
Caption: Chemical structure of this compound.
Caption: Proposed mechanism of iron detection by SBH.
Caption: Experimental workflow for direct iron detection.
Caption: Workflow for assessing intracellular iron chelation.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09068C [pubs.rsc.org]
- 3. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [PDF] Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric and Fluorimetric Detection of Fe(III) Using a Rhodamine-Imidazole Hydrazone Based Chemosensor: Photophysical Properties, DFT, TGA, and DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Salicylaldehyde benzoyl hydrazone synthesis
Technical Support Center: Salicylaldehyde (B1680747) Benzoyl Hydrazone Synthesis
Welcome to the technical support center for the synthesis of Salicylaldehyde Benzoyl Hydrazone. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yield in this condensation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
1. Incomplete Initial Hydrazide Formation: The purity and completeness of the initial benzoic acid hydrazide synthesis are crucial. If the benzoic acid hydrazide is impure or the reaction to form it was incomplete, the subsequent condensation with salicylaldehyde will be inefficient.
-
Solution: Ensure that the preliminary synthesis of benzoic acid hydrazide from ethyl benzoate (B1203000) and hydrazine (B178648) hydrate (B1144303) is carried out for a sufficient duration. Some protocols suggest extending the reflux time to ensure complete reaction.[1]
-
-
2. Suboptimal Reaction Conditions: The condensation reaction itself is sensitive to several parameters.
-
Solution:
-
Temperature and Time: Ensure gentle reflux is maintained for the recommended duration, typically 30-60 minutes.[1] Inadequate heating can lead to an incomplete reaction, while excessive heat may promote side reactions or degradation of the product.
-
pH: The rate of hydrazone formation is pH-dependent. While the reaction is often carried out without explicit pH control in a solvent like ethanol (B145695), highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[2]
-
-
-
3. Reagent and Solvent Quality: The purity of your starting materials and solvent is critical.
-
Solution:
-
Salicylaldehyde Purity: Impurities in the salicylaldehyde can interfere with the reaction. Consider purifying the salicylaldehyde if its purity is questionable.
-
Solvent Purity: The presence of water in the ethanol solvent can lead to the hydrolysis of the hydrazone bond, reducing the yield.[1] Using anhydrous ethanol is recommended to prevent this.
-
-
-
4. Inefficient Product Isolation and Purification: Product can be lost during the workup and purification steps.
-
Solution:
-
Precipitation: Ensure the reaction mixture is sufficiently cooled to allow for maximum precipitation of the product.
-
Washing: When washing the filtered product, use cold ethanol to minimize the dissolution of the desired compound.[1]
-
Recrystallization: While recrystallization is essential for purity, using an excessive amount of hot solvent can lead to significant product loss.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With an optimized protocol, yields are typically in the range of 60-70% after recrystallization.[1] However, this can be influenced by the factors mentioned in the troubleshooting guide.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity and purity of the compound can be confirmed using several analytical techniques:
-
Melting Point: The reported melting point is in the range of 110–114.5°C.[1] A broad melting point range may indicate impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information.
Q3: My product is an off-color or appears impure before recrystallization. What should I do?
A3: An off-color product can indicate the presence of unreacted starting materials or side products. Recrystallization from a suitable solvent, such as hot ethanol or benzene, is a standard method to remove such impurities.[1] For higher purity, column chromatography may be employed.[1]
Q4: Can I use a different solvent for the reaction?
A4: Ethanol is the most commonly reported solvent for this synthesis.[1] While other protic solvents might be used, it is important to consider their boiling points for reflux and their ability to dissolve the reactants while allowing the product to precipitate upon cooling. Solvent-free conditions under microwave irradiation have also been explored for hydrazone synthesis.[3]
Q5: What is the role of the acid catalyst in hydrazone formation?
A5: Hydrazone formation is a two-step process involving nucleophilic addition followed by dehydration.[4] The dehydration step is typically the rate-limiting step at neutral pH and is catalyzed by acid.[4][5] However, in this specific synthesis, the reaction is often carried out without an external acid catalyst, as the conditions are generally sufficient for the reaction to proceed.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes | Reference |
| Molar Ratio | 1:1 (Salicylaldehyde:Benzoic Acid Hydrazide) | A 1:1 stoichiometry is crucial for optimal yield. | [1] |
| Solvent | Ethanol | Anhydrous ethanol is recommended to prevent hydrolysis. | [1] |
| Reaction Time | 30 - 60 minutes | Refers to the duration of refluxing. | [1] |
| Reaction Temp. | Gentle Reflux | The boiling point of the solvent (Ethanol: ~78°C). | [1] |
| Expected Yield | 60 - 70% | After recrystallization. | [1] |
| Melting Point | 110 - 114.5°C | A key indicator of product purity. | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Benzoic Acid Hydrazide
-
Ethanol (Anhydrous)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve benzoic acid hydrazide in a minimal amount of warm ethanol.
-
Addition of Salicylaldehyde: To the dissolved benzoic acid hydrazide, add a 1:1 molar equivalent of salicylaldehyde.
-
Reaction Reflux: Attach a condenser to the flask and gently reflux the mixture with continuous stirring for 30-60 minutes. A pale yellow precipitate should begin to form.[1]
-
Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the pale yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the dried product from hot ethanol or benzene.[1] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals. Filter and dry the recrystallized product.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Crude Salicylaldehyde Benzoyl Hydrazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Salicylaldehyde (B1680747) benzoyl hydrazone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Salicylaldehyde benzoyl hydrazone?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for its simplicity and scalability, while column chromatography is excellent for separating the desired product from closely related impurities.[2]
Q2: What are the typical impurities I might encounter in my crude product?
A2: The most common impurities include unreacted starting materials (salicylaldehyde and benzoyl hydrazide) and a side-product called salicylaldehyde azine.[1] Azine formation occurs when the initially formed hydrazone reacts with a second molecule of salicylaldehyde.[1]
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point for pure this compound is approximately 177-180°C.[2] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q4: What are the best analytical techniques to assess the purity of my product?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[1] The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to ensure the correct structure and absence of impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more appropriate solvent. Ethanol (B145695) is a commonly used and effective solvent for recrystallizing this compound.[2] Other options to test on a small scale include methanol (B129727) or mixed solvent systems like hexane (B92381)/ethyl acetate (B1210297).[1] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the compound is significantly impure. | - Re-heat the solution and add a small amount of additional solvent.[3] - Allow the solution to cool more slowly.[3] - Try triturating the oil with a non-polar solvent like cold n-hexane to induce solidification.[4] |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization requires initiation. | - Reduce the volume of the solvent by gentle heating or under reduced pressure.[3] - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5] - Add a seed crystal of pure this compound.[6] - Cool the solution in an ice bath to further decrease solubility.[5] |
| The purified crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.[5] |
| The yield is very low. | Too much solvent was used, or the product is more soluble in the cold solvent than anticipated. | - Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[6] - Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the TLC plate. | The chosen eluent (solvent system) is not optimal. | - Adjust the polarity of the eluent. For this compound on silica (B1680970) gel, a mixture of ethyl acetate and hexane is commonly used.[2] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| The compound streaks on the TLC plate and the column. | The compound may be too polar for the chosen stationary phase or is interacting strongly with the silica gel. Hydrazones can be sensitive to the acidic nature of silica gel. | - Add a small amount (e.g., 1%) of a basic modifier like triethylamine (B128534) to your eluent to reduce streaking.[4][7] - Consider using a different stationary phase, such as basic alumina.[7][8] |
| The compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. |
| Multiple fractions contain the same mixture of compounds. | The column was overloaded with the crude product, or the separation is inherently difficult. | - Use a larger column or reduce the amount of crude material loaded. - Optimize the eluent system for better separation on a TLC plate before running the column. |
Quantitative Data Summary
| Purification Method | Typical Solvents/Eluents | Reported Yield | Reported Melting Point (°C) | Key Advantages | Key Disadvantages |
| Recrystallization | Ethanol, Benzene[2] | 60-78%[2] | 110-114.5 (from benzene), 177 (from ethanol)[2] | Simple, scalable, good for removing less soluble or more soluble impurities. | Can be less effective for impurities with similar solubility; potential for lower yield if the product is somewhat soluble in the cold solvent. |
| Column Chromatography | Silica gel with Ethyl Acetate/Hexane[2] | Variable, depends on separation | Can achieve high purity, leading to a sharp melting point around 177-180°C. | Excellent for separating closely related impurities like the azine side-product. | More time-consuming, requires more solvent, and can lead to product loss on the column. Hydrazones can be sensitive to acidic silica gel.[7][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture to boiling. If the compound dissolves completely in a small amount of hot ethanol and precipitates upon cooling, it is a suitable solvent.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a pale yellow crystalline solid.[2]
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A mixture of ethyl acetate and hexane is a good starting point. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to remove any remaining solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Photostability Challenges in Salicylaldehyde Benzoyl Hydrazone Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using salicylaldehyde (B1680747) benzoyl hydrazone fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are salicylaldehyde benzoyl hydrazone fluorescent probes and what are their common applications?
A1: this compound (SBH) fluorescent probes are a class of Schiff base compounds known for their metal-chelating properties. They are synthesized through the condensation reaction of salicylaldehyde and a hydrazide derivative.[1] Their fluorescence properties often change upon binding to specific analytes, making them useful for the detection of metal ions such as Cu²⁺ and Zn²⁺ in biological systems.[2][3]
Q2: What is photobleaching and why is it a concern for my experiments with SBH probes?
A2: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to a permanent loss of the probe's ability to fluoresce.[4] For quantitative fluorescence imaging, photobleaching can be a significant issue as it can lead to a decrease in signal intensity that might be misinterpreted as a change in the concentration of the analyte being measured.
Q3: What factors influence the photostability of this compound probes?
A3: The photostability of SBH probes can be influenced by several factors, including:
-
Molecular Structure: The inherent chemical structure of the probe, including the nature of substituent groups, can significantly affect its photostability. For example, incorporating robust fluorophores like hemicyanine dyes can enhance photostability.[5]
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.
-
Exposure Duration: Prolonged exposure to excitation light increases the likelihood of photobleaching.
-
Local Environment: The chemical environment surrounding the probe, including the solvent, pH, and presence of oxygen or reactive oxygen species (ROS), can impact its photostability.
Q4: How can I improve the photostability of my SBH probe during an experiment?
A4: Several strategies can be employed to enhance the photostability of your fluorescent probes:
-
Use Antifade Reagents: These are chemical cocktails that can be added to the imaging medium to reduce photobleaching, often by scavenging reactive oxygen species.
-
Minimize Excitation Exposure: Use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.
-
Employ Triplet State Quenchers: These molecules help to return the fluorophore from a long-lived, reactive triplet state back to the ground state, reducing the chance of photochemical damage.
-
Optimize Probe Design: In some cases, chemically modifying the probe by introducing certain functional groups can improve its intrinsic photostability.
Q5: Are there any this compound probes specifically designed for high photostability?
A5: Yes, researchers are actively developing more photostable probes. For instance, a near-infrared (NIR) fluorescent probe, CySBH, which incorporates a hemicyanine dye, has demonstrated excellent photostability, showing negligible changes in fluorescence intensity after 1800 seconds of continuous laser irradiation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | Photobleaching due to high excitation intensity or prolonged exposure. | - Reduce the intensity of the excitation light source. - Decrease the exposure time for each image acquisition. - Minimize the total time the sample is illuminated. |
| Inconsistent fluorescence intensity between samples. | Differential photobleaching due to variations in experimental conditions. | - Ensure all samples are imaged under identical illumination conditions (intensity, duration). - Prepare and image samples in a consistent and timely manner. - Consider using an internal standard if quantitative comparisons are critical. |
| High background noise obscuring the signal. | Autofluorescence from the sample or non-specific binding of the probe. | - Include an unstained control to assess the level of autofluorescence. - Optimize washing steps to remove unbound probe. - Consider using a probe that excites and emits at longer wavelengths (e.g., NIR) to minimize autofluorescence. |
| Fluorescence signal is weak from the start. | - Low probe concentration. - Inefficient excitation or emission. - Probe degradation. | - Optimize the probe concentration. - Ensure the excitation and emission wavelengths match the probe's spectral properties. - Check the storage conditions and age of the probe. |
Quantitative Data on Photostability
| Probe Name | Fluorophore Core | Experimental Conditions | Observation | Reference |
| CySBH | Hemicyanine | Continuous irradiation with a 711 nm laser for 1800 seconds. | Negligible obvious fluorescence intensity changes were observed. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Photostable this compound Probe (CySBH)
This protocol describes the synthesis of the near-infrared fluorescent probe CySBH, which has demonstrated high photostability.[5]
Materials:
-
Benzhydrazide
-
Compound IR (as synthesized in the reference)
-
Compound 4 (as synthesized in the reference)
-
K₂CO₃
-
Dry CH₃CN
Procedure:
-
Synthesis of Compound 4:
-
A mixture of 2,4-dihydroxybenzaldehyde (1.38 g) and benzhydrazide (1.36 g) in ethanol (50 mL) is stirred at room temperature for 3 hours.
-
The resulting precipitate is collected and purified.
-
-
Synthesis of the Probe CySBH:
-
K₂CO₃ (552 mg) is added to a solution of compound IR (610 mg) and compound 4 (281 mg) in dry CH₃CN (10 mL).
-
The mixture is stirred at 60 °C for 8 hours under a nitrogen atmosphere.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield CySBH as a dark blue solid.
-
Protocol 2: General Method for Assessing Photostability by Monitoring Fluorescence Decay
This protocol can be adapted to assess the photostability of various this compound probes.
Materials:
-
Fluorometer or fluorescence microscope with a time-lapse imaging capability.
-
Solution of the this compound probe at a known concentration.
-
Appropriate solvent or buffer.
Procedure:
-
Sample Preparation: Prepare a solution of the probe in the desired solvent or buffer.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous illumination using the excitation wavelength of the probe.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every 30 seconds for 30 minutes).
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Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the probe's photostability. For a more quantitative measure, the data can be fitted to an exponential decay curve to determine the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Caption: Workflow for Assessing Probe Photostability.
Caption: Troubleshooting Logic for Rapid Signal Fading.
Caption: Simplified Jablonski Diagram of Photobleaching Pathways.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing interference from other metal ions in Salicylaldehyde benzoyl hydrazone-based sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Salicylaldehyde (B1680747) benzoyl hydrazone-based sensors. Our focus is to help you address and mitigate interference from other metal ions during your experiments.
Troubleshooting Guides
Issue 1: My sensor is showing a response to an interfering metal ion (e.g., Fe³⁺, Cu²⁺) that is stronger than or masks the signal from my target analyte.
Possible Causes and Solutions:
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Cross-reactivity of the Sensor: The Salicylaldehyde benzoyl hydrazone moiety has a strong affinity for several metal ions, which can lead to cross-reactivity.
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Solution 1: pH Adjustment. The binding affinity of the hydrazone ligand to metal ions is often pH-dependent. By carefully adjusting the pH of your experimental buffer, you may be able to find a window where the sensor selectively binds to your target ion while minimizing interaction with interfering ions.
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Solution 2: Use of Masking Agents. Masking agents are compounds that form stable complexes with interfering ions, preventing them from binding to your sensor. For instance, triethanolamine (B1662121) is a common masking agent for trivalent ions like Fe³⁺ and Al³⁺. Cyanide can be used to mask Cu²⁺. It is crucial to optimize the concentration of the masking agent to avoid interaction with your target analyte.
-
-
Contamination of Labware or Reagents: Glassware or reagents may be contaminated with interfering metal ions.
-
Solution: Ensure all glassware is thoroughly cleaned with an acid wash (e.g., 10% nitric acid) followed by rinsing with deionized water. Use high-purity reagents and solvents to prepare your solutions.
-
Issue 2: The fluorescence signal from my sensor is weak or absent, even in the presence of the target metal ion.
Possible Causes and Solutions:
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Suboptimal Probe Concentration: The concentration of the sensor is critical for a robust signal.
-
Solution: Titrate the sensor concentration to find the optimal working range. Too low a concentration will result in a weak signal, while high concentrations can lead to self-quenching and aggregation.[1]
-
-
Incorrect Excitation or Emission Wavelengths: Using incorrect wavelength settings will lead to poor signal detection.
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Solution: Verify the excitation and emission maxima for your specific this compound sensor from the product's technical datasheet or the relevant literature.[1]
-
-
Environmental Quenching: Components in your sample matrix, other than the interfering ions, can quench the fluorescence.
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Solution: If possible, purify your sample to remove quenching agents. Alternatively, you can try diluting your sample to minimize these effects.[1]
-
-
Photobleaching: Prolonged exposure of the fluorescent probe to the excitation light can cause irreversible damage to the fluorophore.
-
Solution: Minimize the exposure time of your sample to the light source and use the lowest possible excitation intensity that provides a detectable signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the general signaling mechanism for this compound-based sensors?
A1: The signaling mechanism typically involves the coordination of the target metal ion with the this compound moiety. This coordination can lead to changes in the electronic properties of the fluorophore, resulting in either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. For example, the CySBH probe for Cu²⁺ exhibits fluorescence quenching upon binding, while the SBN probe for Al³⁺ shows a fluorescence enhancement.[2][3][4] The this compound group acts as a good coordinating site due to the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms.[2][3]
Q2: How do I perform a selectivity study to test my sensor against various metal ions?
A2: A selectivity study involves measuring the sensor's response to a range of potential interfering metal ions. A detailed protocol is provided in the "Experimental Protocols" section below. Essentially, you will prepare solutions of your sensor and add a specific concentration of each metal ion to be tested, then measure the resulting fluorescence.
Q3: What is a competition experiment and why is it important?
A3: A competition experiment assesses the ability of your sensor to detect the target analyte in the presence of other potentially interfering ions. This is crucial for evaluating the sensor's performance in a complex sample matrix. The experiment involves measuring the sensor's response to the target ion both in the absence and presence of a higher concentration of competing ions. A detailed protocol is available in the "Experimental Protocols" section.
Q4: Can I use these sensors for in-vivo imaging?
A4: Yes, some this compound-based sensors, particularly those with near-infrared (NIR) emission properties like CySBH, have been successfully used for bioimaging in living cells and mice.[2][3][5] Key advantages of NIR probes include deeper tissue penetration and minimal background interference. When considering in-vivo applications, it is essential to evaluate the sensor's cytotoxicity to ensure it is not harmful to the biological system.
Data Presentation
Table 1: Selectivity of the CySBH Sensor for Cu²⁺
The following table summarizes the fluorescence response of the CySBH sensor (5 µM) in the presence of various metal ions (20 µM). The data is presented as the ratio of fluorescence intensity in the presence of the ion (F) to the fluorescence intensity of the sensor alone (F₀). A significant change in this ratio indicates a response.
| Metal Ion | F/F₀ |
| Cu²⁺ | ~130 |
| Cu⁺ | Negligible Change |
| Mg²⁺ | Negligible Change |
| Ca²⁺ | Negligible Change |
| Ba²⁺ | Negligible Change |
| Pb²⁺ | Negligible Change |
| K⁺ | Negligible Change |
| Na⁺ | Negligible Change |
| Ni²⁺ | Negligible Change |
| Fe³⁺ | Negligible Change |
| Hg²⁺ | Negligible Change |
| Zn²⁺ | Negligible Change |
| Al³⁺ | Negligible Change |
| Mn²⁺ | Negligible Change |
| Ag⁺ | Negligible Change |
| Cr³⁺ | Negligible Change |
| Cd²⁺ | Negligible Change |
| Li⁺ | Negligible Change |
Data adapted from a study on the CySBH probe.[2]
Table 2: Competitive Test of the CySBH Sensor for Cu²⁺
This table shows the fluorescence response of the CySBH sensor (5 µM) to Cu²⁺ (10 µM) in the presence of a 5-fold excess (50 µM) of various interfering metal ions. The results demonstrate that the presence of other ions has minimal effect on the detection of Cu²⁺.
| Interfering Ion (50 µM) | Fluorescence Response to Cu²⁺ (10 µM) |
| Cu⁺ | Significant Increase |
| Mg²⁺ | Significant Increase |
| Ca²⁺ | Significant Increase |
| Ba²⁺ | Significant Increase |
| Pb²⁺ | Significant Increase |
| K⁺ | Significant Increase |
| Na⁺ | Significant Increase |
| Ni²⁺ | Significant Increase |
| Fe³⁺ | Significant Increase |
| Hg²⁺ | Significant Increase |
| Al³⁺ | Significant Increase |
| Zn²⁺ | Significant Increase |
| Mn²⁺ | Significant Increase |
| Ag⁺ | Significant Increase |
| Cr²⁺ | Significant Increase |
| Cd²⁺ | Significant Increase |
| Li⁺ | Significant Increase |
Data adapted from a study on the CySBH probe.[2]
Experimental Protocols
Protocol 1: Selectivity Study
This protocol details the steps to assess the selectivity of a this compound-based sensor towards a specific metal ion.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your sensor (e.g., 1 mM in DMSO or ACN).
-
Prepare stock solutions of the chloride or nitrate (B79036) salts of the metal ions to be tested (e.g., 10 mM in deionized water).
-
-
Prepare Sensor Working Solution:
-
Dilute the sensor stock solution in the appropriate buffer (e.g., acetonitrile/PBS, v/v = 1:1, pH 7.4) to the final desired concentration (e.g., 5 µM).
-
-
Fluorescence Measurements:
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To a series of cuvettes, add the sensor working solution.
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To each cuvette, add a specific amount (e.g., 4 equivalents) of each metal ion stock solution.
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Record the fluorescence emission spectrum for each sample after a short incubation period. Ensure you are using the correct excitation wavelength for your sensor.
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Compare the fluorescence response of the sensor to the different metal ions. A significant change in fluorescence intensity or a spectral shift in the presence of a particular metal ion indicates a response.
-
Protocol 2: Competition Experiment
This protocol is designed to evaluate the sensor's selectivity for the target ion in the presence of competing ions.
-
Prepare Stock Solutions:
-
Prepare stock solutions as described in Protocol 1.
-
-
Prepare Mixed Solutions:
-
In a series of cuvettes, add the sensor working solution to the final desired concentration (e.g., 5 µM).
-
To each cuvette, add a specific concentration of the interfering metal ion (e.g., 50 µM).
-
Subsequently, add the target metal ion to each cuvette at a lower concentration (e.g., 10 µM).
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution after a short incubation period.
-
Compare the fluorescence intensity of the sensor in the presence of the target ion and the competing ion to the intensity of the sensor with only the target ion. A minimal change in the signal confirms high selectivity.
-
Visualizations
Caption: "Turn-off" fluorescence signaling pathway.
Caption: "Turn-on" fluorescence signaling pathway.
Caption: Troubleshooting workflow for unexpected signals.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al3+ recognition with a 3 : 1 binding ratio - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
optimizing reaction conditions for the synthesis of Salicylaldehyde benzoyl hydrazone derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Salicylaldehyde (B1680747) Benzoyl Hydrazone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users to identify and resolve problems in their experimental workflow.
Question: Why is the yield of my Salicylaldehyde Benzoyl Hydrazone derivative consistently low?
Answer:
Low yields in this synthesis can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Formation of Benzoyl Hydrazide: The initial step of synthesizing benzoyl hydrazide from an ester (like ethyl benzoate) and hydrazine (B178648) hydrate (B1144303) is crucial. Insufficient reflux time can lead to incomplete reaction, reducing the purity of your starting material for the final condensation step.
-
Solution: Ensure the reflux for the benzoyl hydrazide synthesis is carried out for an adequate duration, which can be up to 24 hours depending on the scale of your reaction.[1]
-
-
Purity of Reactants and Solvents: The presence of impurities, especially water in the solvent, can negatively impact the reaction. Hydrazone formation is a condensation reaction that produces water; excess water in the reaction mixture can inhibit the reaction due to Le Chatelier's principle and can also cause hydrolysis of the formed hydrazone bond.[1][2]
-
Solution: Use anhydrous solvents, particularly for the condensation step.[1] Ensure the salicylaldehyde and benzoyl hydrazide are of high purity.
-
-
Sub-optimal Reaction Conditions: The temperature and reaction time for the condensation of salicylaldehyde with benzoyl hydrazide can significantly affect the yield.
-
Solution: While some derivatives can be synthesized at room temperature, gentle reflux in ethanol (B145695) (around 78°C) for 30-60 minutes is often optimal for driving the reaction to completion.[1][3][4] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration and recrystallization if not performed carefully.
-
Solution: When washing the filtered product, use cold ethanol to minimize its solubility and thus the loss.[1] During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to maximize crystal formation.
-
Question: The color of my product is off-white/yellowish-brown instead of the expected pale yellow. What could be the reason?
Answer:
An off-color product typically indicates the presence of impurities.
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Unreacted Salicylaldehyde: Salicylaldehyde can cause a yellowish discoloration.
-
Solution: Recrystallization from hot ethanol is an effective method for removing unreacted salicylaldehyde.[1]
-
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can lead to colored byproducts.
-
Solution: Optimize the reaction temperature and time. Using a gentle reflux and monitoring the reaction by TLC can prevent the formation of these impurities.
-
-
Oxidation: The phenolic hydroxyl group in salicylaldehyde and the final product can be susceptible to oxidation, which can lead to colored impurities.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if the reaction is sensitive to air.
-
Question: My product seems to be degrading or hydrolyzing after synthesis. How can I prevent this?
Answer:
Hydrazones are susceptible to hydrolysis, especially under acidic conditions.[2]
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Acidic Residues: Traces of acid from the synthesis or workup can catalyze the hydrolysis of the hydrazone back to salicylaldehyde and benzoyl hydrazide.
-
Solution: Ensure that the product is thoroughly washed to remove any acidic impurities. Storing the final product in a dry, neutral environment is crucial.
-
-
Moisture: The presence of water can facilitate hydrolysis.
-
Solution: Dry the final product thoroughly under vacuum. Store the compound in a desiccator to protect it from atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a two-step process. First, benzoyl hydrazide is typically prepared by the reaction of an benzoic acid ester with hydrazine hydrate. The second step is the condensation reaction between salicylaldehyde and benzoyl hydrazide. The amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N (azomethine) double bond characteristic of hydrazones.[1][5]
Q2: Which solvent is best for this synthesis?
A2: Ethanol is the most commonly recommended solvent.[1] It is effective at dissolving both salicylaldehyde and benzoyl hydrazide, and its boiling point is suitable for gentle reflux to facilitate the reaction.[1] Methanol can also be used, but ethanol is often preferred. Highly polar aprotic solvents like DMSO and DMF are generally avoided as they can hinder the crystallization of the product.[1]
Q3: How does the substitution on the salicylaldehyde or benzoyl hydrazide ring affect the reaction?
A3: Substituents on the aromatic rings can influence the reaction rate and the properties of the final product. Electron-withdrawing groups on the salicylaldehyde ring can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction.[6] The nature and position of substituents, such as methoxy (B1213986) groups, have been shown to be important for the biological activity of the resulting hydrazone derivatives.[7][8][9]
Q4: What are the key characterization techniques for this compound derivatives?
A4: The primary techniques for structural confirmation are:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks such as the C=N (azomethine) stretch around 1605 cm⁻¹, the O-H (phenolic hydroxyl) stretch around 3440 cm⁻¹, and the N-H (hydrazide) stretch around 3250 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic protons, a characteristic singlet for the HC=N proton (around 8.5-8.6 ppm), and broad singlets for the phenolic OH (around 11.6-12.0 ppm) and NH protons (around 10.9-11.7 ppm).[8]
-
¹³C NMR: Key signals include the carbon of the azomethine group (around 148 ppm) and the carbonyl carbon (around 162 ppm).[8]
-
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.[1]
Experimental Protocols
Synthesis of Benzoyl Hydrazide
This protocol describes the synthesis of benzoyl hydrazide from ethyl benzoate (B1203000) and hydrazine hydrate.
-
Reactant Preparation: In a round-bottom flask, combine ethyl benzoate and hydrazine hydrate in a 1:1 molar ratio.
-
Solvent Addition: Add ethanol as the solvent.
-
Reflux: Reflux the mixture at approximately 78-140°C. The duration of reflux can vary from 6 to 24 hours.[1]
-
Workup: After cooling, the benzoyl hydrazide will crystallize. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis of this compound
This protocol details the condensation reaction to form the final product.
-
Dissolution: Dissolve benzoyl hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1 equivalent).
-
Reaction: The reaction can be stirred at room temperature for several hours or gently refluxed for 30-60 minutes.[1][3][4] Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The pale yellow crystalline product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and then dry.[1] For higher purity, recrystallize the product from hot ethanol.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Rationale | Reference(s) |
| Reactants | Salicylaldehyde, Benzoyl Hydrazide | Aldehyde and hydrazine precursors | [1] |
| Molar Ratio | 1:1 | Stoichiometric reaction | [1] |
| Solvent | Ethanol | Good solubility for reactants, facilitates crystallization | [1] |
| Temperature | Room Temperature to Reflux (78-140°C) | Controls reaction rate | [1][3] |
| Reaction Time | 30 minutes to several hours | Depends on temperature and specific derivatives | [1][3] |
| Workup | Filtration and washing with cold ethanol | Isolates product and removes impurities | [1] |
| Purification | Recrystallization from hot ethanol | Removes unreacted starting materials | [1] |
Table 2: Typical Yields for this compound Derivatives
| Derivative | Yield (%) | Reference(s) |
| Unsubstituted this compound | 78% | [1] |
| Substituted Salicylaldehyde Benzoyl Hydrazones | 72.5 - 81.0% | |
| General Reported Range | 13 - 97% | [10] |
Visualizations
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
challenges in the characterization of Salicylaldehyde benzoyl hydrazone complexes
Technical Support Center: Salicylaldehyde (B1680747) Benzoyl Hydrazone (SBH) Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of Salicylaldehyde benzoyl hydrazone (SBH) and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination behavior of this compound (SBH)?
A1: this compound (SBH) typically acts as a tridentate ligand. It coordinates with metal ions through the phenolic oxygen, the azomethine (imine) nitrogen, and the amide oxygen.[1][2] This chelation forms stable complexes with various transition metals.[2] Depending on the reaction conditions and the metal ion, it can exist in keto-enol tautomeric forms, influencing its coordination mode.
Q2: Why are my SBH complexes poorly soluble?
A2: Poor solubility is a common challenge with SBH and other hydrazone complexes.[3][4] Many complexes are insoluble in water and common organic solvents like ethanol (B145695) and methanol (B129727), but may be sparingly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][3][5] This is often due to the formation of stable, rigid polymeric or dimeric structures in the solid state.
Q3: How can I determine if my complex is an electrolyte or non-electrolyte?
A3: Molar conductivity measurement is the standard method to determine the electrolytic nature of your complexes.[6] By dissolving the complex in a solvent like DMF or DMSO at a known concentration (typically 10⁻³ M) and measuring its conductivity, you can determine if ions are present outside the coordination sphere.[3][6][7] Low conductivity values generally indicate a non-electrolytic nature.[3][8]
Q4: What are the key spectroscopic changes I should look for upon complexation?
A4:
-
FT-IR: Look for a shift in the ν(C=N) (azomethine) band to a lower frequency, indicating coordination of the nitrogen atom.[9] The disappearance of the broad ν(O-H) band from the salicylaldehyde moiety and shifts in the ν(C=O) (amide I) band also confirm coordination.[10][11]
-
¹H NMR: The most significant change is the disappearance of the labile phenolic -OH proton signal upon coordination to the metal center. The -NH proton signal may also disappear or shift significantly depending on whether the ligand coordinates in its keto or enol form.
-
UV-Vis: Expect to see shifts in the intra-ligand (π→π*) transition bands and the appearance of new, lower-energy bands corresponding to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions.[12]
Troubleshooting Guides
Spectroscopic Characterization Issues
Q: My ¹H NMR spectrum has very broad peaks. What could be the cause?
A:
-
Paramagnetism: If you are working with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Co(II)), significant peak broadening is expected and often renders the spectrum uninformative.
-
Poor Solubility: The complex may not be fully dissolved in the NMR solvent, leading to a non-homogenous sample and broad signals.[13] Try a different solvent like DMSO-d₆ or gently warming the sample.
-
Aggregation: The complex may be aggregating in solution. Try acquiring the spectrum at a higher temperature to potentially break up these aggregates and sharpen the signals.[13]
-
Intermediate Exchange: The complex might be undergoing dynamic processes (like ligand exchange or conformational changes) on the NMR timescale. Variable temperature (VT-NMR) studies can help investigate this.
Q: I am unsure about my FT-IR assignments. How can I confirm coordination?
A:
-
Run a spectrum of the free ligand: This is your essential reference. Identify the key bands: ν(O-H) (broad, ~3200-3440 cm⁻¹), ν(N-H) (~3250-3350 cm⁻¹), ν(C=O) (~1635-1675 cm⁻¹), and ν(C=N) (~1600-1628 cm⁻¹).[2][14][15]
-
Compare with the complex's spectrum:
-
ν(O-H) band: Disappearance of the phenolic O-H band is strong evidence for deprotonation and coordination of the phenolic oxygen.
-
ν(C=N) band: A shift to a lower wavenumber (e.g., 10-20 cm⁻¹) indicates the azomethine nitrogen is involved in coordination.[9]
-
ν(C=O) band: A shift in this "Amide I" band suggests coordination of the carbonyl oxygen.[10][11]
-
New bands: Look for new, weaker bands in the far-IR region (< 600 cm⁻¹) which can be attributed to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations.[9]
-
Synthesis & Purity Issues
Q: The yield of my SBH ligand synthesis is very low. What went wrong?
A:
-
Incomplete Reaction: The condensation reaction between salicylaldehyde and benzoyl hydrazide may require more time or gentle heating to go to completion. A common procedure involves stirring in ethanol at room temperature for several hours or gentle reflux.[1][16]
-
Solvent Purity: Ensure you are using anhydrous ethanol, as water can potentially hydrolyze the hydrazone bond.[2]
-
Purification Loss: Significant product can be lost during recrystallization if too much solvent is used or if the solution is not cooled sufficiently. Recrystallization from hot ethanol is a common method for purification.[2]
Q: My final complex seems impure and elemental analysis is off. How can I improve purity?
A:
-
Washing: After filtering the complex, wash it thoroughly with the reaction solvent (e.g., ethanol) to remove unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.
-
Recrystallization: This is often challenging due to the poor solubility of the complexes. If solubility allows, recrystallization from a solvent like DMF or a solvent mixture can be attempted.
-
Stoichiometry: Ensure you are using the correct metal-to-ligand stoichiometry in your reaction setup. The typical ratio is 1:1 or 1:2 (Metal:Ligand).[1][3]
Quantitative Data Summary
The following tables summarize typical spectroscopic data for this compound (SBH) ligand and a representative metal complex, highlighting the characteristic shifts upon coordination.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | SBH Ligand (Typical Range) | Representative Metal Complex (Typical Shift) | Implication of Shift |
| ν(O-H) (phenolic) | 3200 - 3440 (Broad) | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(N-H) (amide) | 3250 - 3350 | Shifts or disappears | Coordination via keto or enol form |
| ν(C=O) (Amide I) | 1635 - 1675[14] | Shifts to lower frequency | Coordination of carbonyl oxygen |
| ν(C=N) (azomethine) | 1600 - 1628[2][5] | Shifts to lower frequency (e.g., 1597)[9] | Coordination of azomethine nitrogen |
| ν(M-O) / ν(M-N) | Not present | 400 - 600 | Formation of new metal-ligand bonds |
Table 2: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | SBH Ligand (Typical Shift) | Representative Diamagnetic Metal Complex | Implication of Change |
| -OH (phenolic) | 11.0 - 12.0 (s, broad)[16] | Absent | Deprotonation and coordination |
| -NH (amide) | 11.4 - 11.9 (s, broad)[16] | Absent or significantly shifted | Coordination via enol or keto form |
| -CH=N (azomethine) | 8.4 - 8.6 (s)[16] | Shifts downfield (e.g., to ~8.8-9.0) | Change in electronic environment upon N-coordination |
| Aromatic Protons | 6.8 - 8.0 (m) | Shifts observed | Perturbation of electron density upon complexation |
Experimental Protocols
Protocol 1: Synthesis of a Representative Cu(II)-SBH Complex
-
Ligand Synthesis: Dissolve salicylaldehyde (1.22 g, 10 mmol) in ethanol (30 mL). In a separate flask, dissolve benzoyl hydrazide (1.36 g, 10 mmol) in ethanol (50 mL), heating gently if necessary. Add the salicylaldehyde solution dropwise to the benzoyl hydrazide solution with constant stirring. Stir the resulting mixture at room temperature for 3 hours.[16] A pale yellow precipitate of SBH will form.
-
Purification of Ligand: Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator. The product can be recrystallized from hot ethanol if needed.[2]
-
Complex Synthesis: Prepare a warm methanolic solution (20 mL) of the SBH ligand (0.396 g, 2 mmol). In a separate flask, dissolve copper(II) acetate (B1210297) monohydrate (0.199 g, 1 mmol) in methanol (25 mL) with vigorous stirring.
-
Reaction: Add the warm ligand solution dropwise to the metal salt solution.[17] A color change should be observed.
-
Isolation: Reflux the reaction mixture for 4 hours.[17] Allow the solution to cool to room temperature. The resulting colored precipitate is collected by filtration, washed with methanol, and dried in a vacuum desiccator over anhydrous CaCl₂.[3]
Protocol 2: Molar Conductivity Measurement
-
Preparation: Prepare a 1.0 x 10⁻³ M solution of the metal complex in a high-purity grade solvent (e.g., DMSO or DMF).[7] To do this, accurately weigh the required mass of the complex (mass = 10⁻³ mol/L * Molar Mass ( g/mol ) * Volume (L)) and dissolve it in the chosen solvent in a volumetric flask.
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).
-
Measurement: Rinse the conductivity cell with the same solvent used for the sample solution and then with a small amount of the sample solution. Immerse the cell in the sample solution, ensuring the electrodes are fully covered.
-
Recording: Record the conductivity reading once it has stabilized. Measure the conductivity of the pure solvent as well.
-
Calculation: Calculate the molar conductivity (Λₘ) using the formula: Λₘ = (1000 * (Κ_sample - Κ_solvent)) / C where Κ is the specific conductivity (S cm⁻¹) and C is the molar concentration (mol L⁻¹).
-
Interpretation: Compare the obtained Λₘ value (in Ω⁻¹ cm² mol⁻¹) to established ranges for different electrolyte types in that specific solvent to determine the nature of the complex. For DMSO, non-electrolytes typically have a range of 0-35 Ω⁻¹ cm² mol⁻¹.[18]
Visualizations
Experimental & Analytical Workflow
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 5. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molar conductance measurements: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Infrared study of complexes between iron, this compound and seven analogous derivatives (1995) | Cosima Colonna | 13 Citations [scispace.com]
- 11. Infrared study of complexes between iron, this compound and seven analogous derivatives | Semantic Scholar [semanticscholar.org]
- 12. chemijournal.com [chemijournal.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
preventing the hydrolysis of the hydrazone bond during synthesis
Technical Support Center: Hydrazone Bond Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of hydrazone bond hydrolysis during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is hydrazone bond hydrolysis and why is it a concern?
Hydrazone bond hydrolysis is a chemical reaction where the carbon-nitrogen double bond (C=N) of the hydrazone linkage is cleaved by water, reverting the molecule to its constituent aldehyde or ketone and hydrazine (B178648) derivative.[1][2][3] This is a critical issue in fields like drug delivery, particularly for antibody-drug conjugates (ADCs), where hydrazone linkers are employed.[2][3][4] The stability of this bond is paramount; it needs to be robust enough to prevent premature drug release in the bloodstream (neutral pH) but labile enough to release its payload in the acidic environment of target cells, such as lysosomes or tumors.[2][3][5]
Q2: How does pH affect the stability of the hydrazone bond?
The hydrolysis of hydrazones is typically acid-catalyzed.[1][3][6][7]
-
Acidic pH (e.g., pH 4.5-5.5): In an acidic environment, the imine nitrogen of the hydrazone becomes protonated.[3][8] This protonation increases the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack by water, which is the rate-limiting step of hydrolysis.[3]
-
Neutral pH (e.g., pH 7.4): Hydrazone bonds are generally more stable at neutral pH.[2][8] However, slow hydrolysis can still occur, leading to premature cleavage.[4]
-
Basic pH (e.g., pH > 9): At higher pH, the dehydration step required for hydrolysis is slow due to the lack of sufficient protons to catalyze the process.[9]
Q3: How do structural features of the reactants influence hydrazone stability?
The structure of the aldehyde/ketone and hydrazine precursors significantly impacts the stability of the final hydrazone bond.[1][4]
-
Aliphatic vs. Aromatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[1][4][10] The resonance stabilization from the aromatic ring enhances the bond's stability.[4][10]
-
Electronic Effects: Electron-donating groups on the aromatic ring tend to increase stability by making the hydrazone carbon less electrophilic.[1] Conversely, electron-withdrawing groups decrease stability by making the carbon more electrophilic and thus more prone to hydrolysis.[1][5]
-
Steric Hindrance: Increased steric bulk around the hydrazone bond can hinder the approach of water molecules, thereby increasing hydrolytic stability.[1] Aldehydes are generally more reactive and form less stable hydrazones than ketones due to lower steric hindrance.[9][11]
Q4: Are there alternatives to hydrazone bonds with better stability?
Yes, oximes, which are formed from the reaction of a carbonyl compound with a hydroxylamine, are structurally similar to hydrazones but exhibit significantly greater hydrolytic stability.[6][11] The rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones.[6] This increased stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage.[7][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Premature Hydrolysis of Hydrazone at Neutral pH (e.g., during purification or in plasma stability assays)
| Potential Cause | Recommended Solution |
| Structural Instability | Hydrazones from aliphatic aldehydes are known to be less stable.[1][4] Consider redesigning the linker to use an aromatic aldehyde or a ketone to increase resonance stabilization.[1][5][10] |
| Electronic Effects | The presence of strong electron-withdrawing groups near the C=N bond can accelerate hydrolysis.[1] Modify the molecular design by replacing or repositioning these groups. |
| Trace Acid Contamination | Trace amounts of acid can catalyze hydrolysis.[1] Ensure all solvents and buffers are of high purity and that the pH is strictly controlled and maintained. |
| Incorrect Assay Conditions | Ensure the pH of buffers and plasma is precisely maintained at 7.4. Even minor drops in pH can significantly increase the rate of hydrolysis.[8] |
Issue 2: Hydrazone Product is Too Stable and Fails to Cleave Under Acidic Conditions
| Potential Cause | Recommended Solution |
| Excessive Structural Stability | Hydrazones derived from aromatic aldehydes can be highly resistant to hydrolysis due to resonance.[1][10] Redesign the linker using an aliphatic aldehyde or introduce mild electron-withdrawing groups to destabilize the bond just enough for cleavage at the target acidic pH.[1] |
| Steric Hindrance | Significant steric bulk around the hydrazone bond may prevent protonation and access by water molecules. Redesign the linker to reduce steric hindrance near the C=N bond.[1] |
| Insufficiently Acidic Environment | The local pH in your experimental model (e.g., endosome) may not be as low as required for cleavage. Verify the internal pH of your system to ensure it reaches the necessary acidic level. |
Issue 3: Low or No Yield During Hydrazone Synthesis
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction is acid-catalyzed, but a pH that is too low (<4) will protonate the hydrazine nucleophile, inhibiting the reaction.[9][12] The optimal pH is typically in the mildly acidic range of 4-6.[12][13] Adjust the pH with a catalytic amount of acid, such as acetic acid.[12] |
| Azine Formation (Side Reaction) | The newly formed hydrazone can react with a second molecule of the aldehyde/ketone, forming an azine side product.[12] This is more common when using hydrazine itself.[2] Consider using a slight excess of the hydrazine derivative to minimize this side reaction.[12] |
| Steric Hindrance | Bulky substituents on either the carbonyl compound or the hydrazine can slow the reaction rate.[9] Increase the reaction time or temperature to overcome the steric barrier.[12] |
| Poor Quality Reagents | Impurities in the starting materials can interfere with the reaction. Ensure the aldehyde/ketone and hydrazine are of high purity.[1] |
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the mechanism of hydrolysis, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.[3]
Caption: Workflow for assessing pH-dependent hydrazone stability.[3]
Caption: Troubleshooting decision tree for hydrazone synthesis.
Quantitative Data on Hydrazone Stability
The stability of a hydrazone bond is highly dependent on its constituent parts. The following table summarizes the relative stability of different hydrazone types.
| Linker Type | Precursors | Relative Stability at pH 7.4 | Key Considerations |
| Aliphatic Hydrazone | Aliphatic Aldehyde + Hydrazine | Low | Prone to rapid hydrolysis at neutral pH; useful for fast payload release.[1][10] |
| Aromatic Hydrazone | Aromatic Aldehyde + Hydrazine | High | Increased stability due to resonance; often too stable for efficient release.[1][5][10] |
| Acylhydrazone | Aldehyde/Ketone + Acylhydrazine | Moderate to High | Generally more stable than simple hydrazones. Stability can be tuned with substituents. |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Very High | Significantly more stable than hydrazones (up to 1000x), often used for stable bioconjugation.[6][7] |
Data compiled from multiple sources for relative comparison.[1][5][6][7][10]
Experimental Protocols
Protocol 1: Monitoring Hydrazone Hydrolysis using HPLC
This protocol provides a general method for determining the hydrolytic stability of a hydrazone conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).[1][4]
Materials:
-
Hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at desired acidic pH (e.g., pH 5.5)
-
HPLC system with a suitable column (e.g., C18) and UV-Vis detector
-
Incubator or water bath set to 37°C
-
Appropriate organic solvent (e.g., DMSO, DMF) for stock solution
-
HPLC vials
Procedure:
-
Prepare a concentrated stock solution of the hydrazone conjugate in a suitable organic solvent (e.g., DMSO).[1]
-
Create working solutions by diluting the stock solution into the pH 7.4 and pH 5.5 buffers to a final concentration appropriate for HPLC analysis.[1]
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[1]
-
Transfer the aliquot to an HPLC vial. If necessary, quench the reaction by adding a neutralizing buffer.[1]
-
Analyze the samples by HPLC. The mobile phase and detection wavelength must be optimized to achieve clear separation between the intact conjugate and its hydrolysis products.[1]
-
Quantify the peak area corresponding to the intact conjugate at each time point.[1]
-
Plot the percentage of remaining intact conjugate against time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) at each pH.[1]
Protocol 2: Monitoring Hydrazone Hydrolysis using ¹H NMR Spectroscopy
This protocol outlines a method for studying hydrazone hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly useful for mechanistic studies.[3][6]
Materials:
-
Hydrazone conjugate
-
Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values (e.g., 5.0, 7.0). Note: pD = pH meter reading + 0.4.[3]
-
Deuterated formaldehyde (B43269) (CD₂O) or another suitable "trap" to prevent the reverse reaction.[3][7]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the hydrazone conjugate in the desired deuterated buffer to a suitable concentration for NMR analysis (e.g., 1-5 mM).[3]
-
Add a 10-fold molar excess of a deuterated trap like CD₂O to each sample. This pushes the equilibrium towards hydrolysis, ensuring the forward reaction is monitored accurately.[3][7]
-
Transfer the solution to an NMR tube.
-
Incubate the NMR tube at a controlled temperature (e.g., 37°C).[3]
-
Acquire subsequent ¹H NMR spectra at regular time intervals.[1][3]
-
Process the spectra and integrate the characteristic signals for the intact hydrazone (e.g., imine proton) and the released aldehyde/ketone to determine their relative concentrations over time.[1][3]
-
Calculate the rate of hydrolysis from the change in signal integration over time.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
managing E/Z isomerization of Salicylaldehyde benzoyl hydrazone in experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for managing the E/Z isomerization of Salicylaldehyde (B1680747) Benzoyl Hydrazone (SBH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the E and Z isomers of Salicylaldehyde Benzoyl Hydrazone?
A: this compound (SBH) possesses a carbon-nitrogen double bond (C=N), which restricts rotation and leads to the formation of geometric isomers. These are designated as E (entgegen, "opposite") and Z (zusammen, "together") based on the relative positions of the highest-priority substituents on the double-bonded atoms. The E isomer is generally the more thermodynamically stable form, though the Z isomer can be stabilized by factors like intramolecular hydrogen bonding.[1]
Q2: What factors influence the E/Z isomerization of SBH?
A: The equilibrium between the E and Z isomers is dynamic and highly sensitive to several experimental conditions:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly alter the E/Z ratio.[2][3] For example, the presence of water in DMSO solutions has been shown to induce conformational and configurational changes in SBH.[4]
-
Light: Photochemical isomerization, typically induced by UV light, can convert the thermodynamically stable E isomer into the Z isomer.[5][6] This process is often reversible, with the Z isomer reverting to the E form in the dark.[2]
-
Temperature: Thermal energy can promote the conversion of the less stable isomer to the more stable one.[5] This is a crucial factor for sample storage and handling.
-
pH: The isomerization process can be catalyzed by acids or bases.[1] An increase in pH has been noted to favor the Z configuration of SBH.[4]
-
Metal Ions: Coordination with metal ions can "lock" the molecule in a specific conformation, thereby influencing or preventing isomerization.[5] SBH is known to be an effective chelator for metal ions like Cu²⁺.[7][8]
Q3: How can I identify which isomer(s) I have in my sample?
A: Several analytical techniques can be used to differentiate and quantify the E and Z isomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful methods. The chemical shifts of the NH, OH, and azomethine (CH=N) protons are distinct for each isomer due to their different chemical environments.[1][9] 1D and 2D NOESY/EXSY experiments are particularly useful for studying the dynamic equilibrium between the isomers.[10]
-
UV-Vis Spectroscopy: The E and Z isomers have unique electronic absorption spectra.[2] For SBH, photoisomerization from one form to another results in a clear change in the UV-Vis spectrum, such as the decrease of a peak around 367 nm and the appearance of new peaks around 418 nm and 438 nm.[6]
-
Chromatography (TLC & HPLC): The different polarities of the E and Z isomers often allow for their separation or distinct visualization using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Vibrational Spectroscopy (IR & Raman): These techniques can detect changes in the molecular structure, particularly shifts in vibrational modes associated with the C=N bond and the groups involved in hydrogen bonding.[4][5]
Q4: How can I control the isomerization to obtain a single, pure isomer?
A: Achieving and maintaining a single isomeric form requires careful control over the experimental conditions identified in Q2.
-
For the Thermodynamically Stable (E) Isomer: Prepare the compound and store it in the dark in a non-polar aprotic solvent to minimize both photoisomerization and solvent-driven equilibration. Recrystallization may selectively yield the more stable isomer.
-
For the Less Stable (Z) Isomer: Synthesize the Z isomer via photochemical irradiation of the E isomer at a specific wavelength.[5] Subsequent experiments should be conducted under the same light conditions or at low temperatures in the dark to prevent thermal relaxation back to the E form.
-
Separation: If a mixture is unavoidable, preparative HPLC can be used to isolate the individual isomers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| My reaction produced a mixture of E and Z isomers, but I need a pure isomer. | The reaction conditions (solvent, temperature) allow for the formation of both isomers, or the product has reached thermal equilibrium. | 1. Optimize Reaction: Change the solvent or lower the reaction temperature to favor the formation of one isomer. 2. Purification: Use preparative HPLC or column chromatography for separation.[1] 3. Selective Crystallization: Attempt to recrystallize the mixture from various solvents; often, one isomer will crystallize preferentially. |
| The E/Z ratio of my sample changes over time when stored. | 1. Thermal Equilibration: The sample is reverting to its thermodynamically most stable isomeric ratio at the storage temperature.[11] 2. Unintended Light Exposure: Ambient light can cause photoisomerization.[5][6] 3. Catalysis: Trace acidic or basic impurities in the solvent or on the glassware may be catalyzing the isomerization.[1] | 1. Control Temperature: Store samples at a low temperature (e.g., -20 °C) to slow down thermal isomerization. 2. Protect from Light: Store samples in amber vials or wrapped in aluminum foil.[12] 3. Use High-Purity Solvents: Use fresh, high-purity, or distilled solvents and ensure glassware is clean and neutral. |
| I am seeing inconsistent results in my biological/chemical assay. | The E and Z isomers may have different biological activities or chemical reactivities. If the sample is isomerizing during the assay, the effective concentration of the active species is changing. | 1. Analyze Sample Pre- and Post-Assay: Use NMR or HPLC to check the isomeric ratio of your sample before and after the assay to confirm if isomerization is occurring under assay conditions (e.g., in aqueous buffer, under illumination). 2. Stabilize Isomer: If possible, modify the assay conditions (e.g., pH, exclusion of light) to prevent isomerization. 3. Test Pure Isomers: If separation is possible, test each pure isomer individually to determine their respective activities. |
| My spectroscopic data (NMR, UV-Vis) is complex and shows more peaks than expected for a single structure. | The sample is a mixture of E and Z isomers.[13] In NMR, this leads to a duplication of signals for protons and carbons near the C=N bond.[9] In UV-Vis, it can result in overlapping absorption bands.[14] | 1. Confirm Mixture: Use 2D NMR techniques like NOESY or EXSY, which can show cross-peaks indicating chemical exchange between the two isomeric forms.[10] 2. Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help resolve peaks. At low temperatures, the interconversion may slow down, leading to sharper, distinct peaks for each isomer. At higher temperatures, the peaks may broaden and coalesce as the rate of interconversion increases. |
Data Summary
Table 1: Representative Spectroscopic Data for E/Z Isomers of Hydrazones
| Technique | Isomer | Characteristic Observations | Reference |
| ¹H NMR | E Isomer | NH proton signals typically appear at a higher field (δ = 10-12.5 ppm) compared to Z isomers. | [2] |
| Z Isomer | NH proton signals are often shifted downfield due to factors like intramolecular hydrogen bonding. | [2] | |
| Both | The azomethine proton (CH=N) will have a distinct chemical shift for each isomer (e.g., 8.53–8.63 ppm).[9] | [9] | |
| UV-Vis | E Isomer | For SBH, a primary absorption peak is observed around 367 nm in organic solvents. | [6] |
| Z Isomer | Upon photo-conversion to the Z-isomer, the 367 nm peak decreases, and new absorption bands appear at higher wavelengths (e.g., 418 nm and 438 nm). | [6] |
Table 2: Influence of Experimental Conditions on E/Z Isomerization
| Condition | Effect | Experimental Insight | Reference |
| Solvent Polarity | Increased polarity can increase the rate of isomerization. | The isomerization mechanism may proceed via a polar transition state, which is stabilized by polar solvents. | [3] |
| UV Irradiation | Promotes E → Z conversion. | A photostationary state is reached, which depends on the irradiation wavelength and solvent. The process is often reversible in the dark. | [5][15] |
| Temperature | Higher temperatures favor the thermodynamically more stable E isomer. | The less stable Z isomer will thermally convert back to the E isomer over time. | [5][11] |
| pH | Can catalyze isomerization. | Both acids and bases can accelerate the interconversion between E and Z forms. Higher pH may stabilize the Z-isomer of SBH. | [1][4] |
| Water | Can induce E → Z isomerization. | Even trace amounts of water in organic solvents like DMSO can significantly impact the isomeric equilibrium. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (E-Isomer)
-
Objective: To synthesize the thermodynamically stable E-isomer of SBH.
-
Methodology: This procedure is based on a standard Schiff base condensation.[7][16]
-
Dissolve benzhydrazide (1.0 equivalent) in a minimal amount of warm ethanol (B145695).
-
In a separate flask, dissolve salicylaldehyde (1.0 equivalent) in ethanol.
-
Slowly add the salicylaldehyde solution to the stirred benzhydrazide solution at room temperature.
-
A pale yellow precipitate should form almost immediately or upon cooling.[7]
-
Continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline SBH.
-
Dry the product under vacuum. The resulting solid is expected to be predominantly the E-isomer.
-
Protocol 2: Photochemical E → Z Isomerization and UV-Vis Monitoring
-
Objective: To induce the conversion of the E-isomer to the Z-isomer and monitor the process using UV-Vis spectroscopy.
-
Methodology: [6]
-
Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of pure E-SBH in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution from 250 nm to 600 nm. Note the absorbance maximum around 367 nm.
-
Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm).
-
At regular time intervals (e.g., every 30 seconds), stop the irradiation and record the UV-Vis spectrum.
-
Observe the decrease in the absorption peak at ~367 nm and the concomitant increase of new peaks at ~418 nm and ~438 nm, indicating the formation of the Z-isomer.[6]
-
Continue until a photostationary state is reached (i.e., the spectrum no longer changes with further irradiation).
-
To observe thermal back-isomerization, place the cuvette in the dark and record spectra periodically.
-
Protocol 3: NMR Analysis of E/Z Isomer Mixture
-
Objective: To identify and quantify the E and Z isomers in a sample using ¹H NMR.
-
Methodology:
-
Dissolve a precisely weighed amount of the SBH sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used as it can help resolve the NH and OH proton signals.[9]
-
Acquire a standard ¹H NMR spectrum.
-
Identify the duplicated sets of signals. Look for two distinct peaks for the NH proton, the OH proton, and the azomethine (CH=N) proton.[9]
-
Integrate a pair of well-resolved, non-overlapping peaks corresponding to the E and Z isomers, respectively.
-
The ratio of the integrals will give the molar ratio of the E and Z isomers in the sample.
-
(Optional) For advanced analysis, perform a 2D NOESY or EXSY experiment. The presence of cross-peaks between the signals of the E and Z isomers confirms that they are in dynamic equilibrium.[10]
-
Visualizations
Caption: E/Z isomerization equilibrium of this compound.
Caption: Experimental workflow for synthesis, analysis, and control of SBH isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
strategies to enhance the fluorescence quantum yield of Salicylaldehyde benzoyl hydrazone probes
Welcome to the technical support center for Salicylaldehyde (B1680747) Benzoyl Hydrazone fluorescent probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the fluorescence quantum yield of these versatile probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my probe?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield closer to 1 indicates a highly efficient fluorophore, resulting in a brighter signal. This is critical for applications requiring high sensitivity and a strong signal-to-noise ratio.[1]
Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylaldehyde benzoyl hydrazone probes?
A2: Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule in its excited state.[2] In this compound, the molecule contains both a proton donor (hydroxyl group) and a proton acceptor (imine nitrogen atom) in close proximity, facilitated by an intramolecular hydrogen bond.[3][4] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, causing the proton to transfer from the hydroxyl oxygen to the imine nitrogen.[2] This creates an excited keto-tautomer from the initial enol-form, which then fluoresces. This process is often associated with a large Stokes shift (a significant difference between the excitation and emission wavelengths), which is beneficial for minimizing self-absorption and improving detection sensitivity.[4][5]
Q3: What is Aggregation-Induced Emission (AIE) and how does it apply to these probes?
A3: Aggregation-Induced Emission (AIE) is a phenomenon where non-fluorescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state.[6][7] For many conventional fluorophores, aggregation leads to quenching of fluorescence (Aggregation-Caused Quenching or ACQ) due to strong π-π stacking interactions that promote non-radiative decay. In contrast, AIE-active molecules, often with propeller-like structures, are designed so that in solution, their intramolecular rotations and vibrations dissipate the excited-state energy non-radiatively.[8] When these molecules aggregate, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to a significant enhancement in fluorescence.[7][8] this compound derivatives can be designed to exhibit AIE, providing a powerful strategy to achieve high quantum yields in aggregated states or solid-state applications.[8]
Q4: How do different chemical groups (substituents) on the probe's structure affect its quantum yield?
A4: The type and position of chemical substituents on the aromatic rings of this compound can significantly modulate its photophysical properties, including the quantum yield.[3][4]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) can increase the electron density of the π-conjugated system. This can enhance intramolecular charge transfer (ICT), strengthen the intramolecular hydrogen bond crucial for ESIPT, and often lead to an increased quantum yield.[4][9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. Their effect is highly dependent on their position. For instance, placing an EWG on the salicylaldehyde ring can strengthen the hydrogen bond, while placing it on the benzoyl ring might have the opposite effect.[4] The strategic placement of EDGs and EWGs is a key method for tuning the probe's fluorescence properties.[3][4][10]
Troubleshooting Guides
Issue 1: My probe has a very low or no fluorescence signal.
This is a common issue that can stem from various factors, from the probe's intrinsic properties to the experimental environment.
-
Possible Cause 1: Purity of the Compound
-
Troubleshooting Step: Impurities from the synthesis process can act as fluorescence quenchers. Re-purify your compound using methods like column chromatography or recrystallization. Confirm the purity and structural integrity using NMR and mass spectrometry.[11]
-
-
Possible Cause 2: Aggregation-Caused Quenching (ACQ)
-
Troubleshooting Step: The planar structure of the hydrazone can make it susceptible to π-π stacking at high concentrations, leading to self-quenching.[9] Perform a concentration-dependent study by measuring the fluorescence at a series of decreasing concentrations. If the quantum yield increases upon dilution, ACQ is a likely cause.[11] Also, ensure the absorbance of your sample is below 0.1 at the excitation wavelength to avoid inner filter effects.[11]
-
-
Possible Cause 3: Inappropriate Solvent Environment
-
Troubleshooting Step: The photophysical properties of these probes are often highly sensitive to the solvent.[1] The quantum yield can vary significantly with solvent polarity, viscosity, and hydrogen-bonding capacity.[9] Test the probe's fluorescence in a range of solvents (e.g., nonpolar like hexane, polar aprotic like DMSO, and polar protic like ethanol) to find the optimal environment.[1]
-
-
Possible Cause 4: Presence of Quenchers
-
Troubleshooting Step: Dissolved molecular oxygen is a common collisional quencher of fluorescence.[1] Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Compare the fluorescence intensity in degassed versus air-saturated solvent.[11] Other quenchers can include halide ions and heavy atoms.[1]
-
-
Possible Cause 5: Photobleaching
-
Troubleshooting Step: The probe may be undergoing irreversible photochemical destruction under the excitation light.[1] Measure the fluorescence intensity over time with continuous illumination. A significant decrease indicates photobleaching. If this occurs, reduce the excitation light intensity or the exposure time.[11]
-
Issue 2: My probe's fluorescence is weak in solution but I need a strong signal.
-
Possible Cause: The probe is designed for AIE but is being used in a good solvent.
-
Troubleshooting Step: Many this compound probes are designed to be AIE-active, meaning they fluoresce brightly in an aggregated state.[8] In a good solvent like pure DMSO or THF, they may show weak emission due to active intramolecular rotation. To enhance fluorescence, induce aggregation by adding a "poor" solvent. A common method is to dissolve the probe in a solvent like DMSO and then add increasing fractions of water or a buffer (e.g., HEPES), monitoring the fluorescence at each step.[8] A significant increase in fluorescence with increasing water/buffer fraction indicates AIE.
-
Data Presentation: Influence of Substituents and Solvents
The following tables summarize quantitative data from literature, illustrating the impact of molecular structure and environment on the photophysical properties of this compound derivatives.
Table 1: Effect of Substituents on Quantum Yield (Φ)
| Probe Base Structure | Substituent Group | Position | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| This compound | -H (unsubstituted) | - | DMSO | 0.03 | [6] (Hypothetical) |
| This compound | -N(CH₃)₂ (Dimethylamino) | para to -OH | DMSO | 0.25 | [4] (Illustrative) |
| This compound | -NO₂ (Nitro) | para to -OH | DMSO | < 0.01 | [4] (Illustrative) |
| Triphenylamine-hydrazone | -Br (Bromo) | - | DMSO | 0.2506 |[12] |
Note: The values presented are illustrative and can vary significantly based on the complete molecular structure and experimental conditions.
Table 2: Effect of Solvent on Quantum Yield (Φ) for an AIE-active Hydrazone
| Probe | Solvent System (DMSO/HEPES buffer, v/v) | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| NHS | 100% DMSO | Non-fluorescent | [8] |
| NHS | 5% DMSO / 95% HEPES | Highly Fluorescent | [8] |
| SH | 100% DMSO | Non-fluorescent | [8] |
| SH | 30% DMSO / 70% HEPES | Weakly Fluorescent | [8] |
| SH | 5% DMSO / 95% HEPES | Highly Fluorescent (Yellow) | [8] |
| L | 100% DMSO | Yellow Emission | [8] |
| L | 50% DMSO / 50% HEPES | Red Emission |[8] |
Note: NHS, SH, and L are different Salicylaldehyde hydrazone derivatives as described in the cited literature.[8]
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of a sample relative to a well-characterized standard.
Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as your sample (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Excite each solution at the same wavelength and record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Calculate Integrated Intensity: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the sample and standard plots, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (if different).
-
Protocol 2: Inducing and Confirming Aggregation-Induced Emission (AIE)
Objective: To enhance the fluorescence of an AIE-active probe by inducing aggregation.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your hydrazone probe in a "good" organic solvent where it is highly soluble (e.g., DMSO or THF).
-
Solvent Titration: In a cuvette, place a fixed volume of the stock solution. Measure its fluorescence spectrum.
-
Add Poor Solvent: Incrementally add a "poor" solvent (e.g., water or HEPES buffer) to the cuvette. After each addition, mix thoroughly and record the fluorescence spectrum.
-
Monitor Changes: A significant increase in fluorescence intensity upon the addition of the poor solvent is a strong indicator of AIE.[8]
-
Confirmation (Optional): The formation of aggregates can be confirmed by Dynamic Light Scattering (DLS), which will show an increase in particle size, or by Scanning Electron Microscopy (SEM) of a dried sample from the aggregated solution.[8]
Visualizations
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.
Caption: Aggregation-Induced Emission (AIE) mechanism.
Caption: Troubleshooting workflow for low quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Salicylaldehyde Benzoyl Hydrazone-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
The salicylaldehyde (B1680747) benzoyl hydrazone scaffold has emerged as a versatile platform for the development of chemosensors for various metal ions. These sensors are valued for their straightforward synthesis, rich coordination chemistry, and tunable photophysical properties. A critical performance metric for any chemosensor is its selectivity—the ability to detect a target analyte in the presence of other potentially interfering species. This guide provides a comparative assessment of the cross-reactivity of several recently developed salicylaldehyde benzoyl hydrazone-based sensors, supported by available experimental data.
Performance Comparison of this compound-Based Sensors
Table 1: Performance of this compound-Based Sensor for Cu²⁺
| Sensor Name | Target Analyte | Detection Limit | Interfering Ions Tested | Quantitative Cross-Reactivity Data | Reference |
| CySBH | Cu²⁺ | 28.4 nM | Cu⁺, Mg²⁺, Ca²⁺, Ba²⁺, Pb²⁺, K⁺, Na⁺, Ni²⁺, Fe³⁺, Hg²⁺, Zn²⁺, Al³⁺, Mn²⁺, Ag⁺, Cr²⁺, Cd²⁺, Li⁺ | Minimal interference observed from a 5-fold excess of most tested ions. A competitive test showed that the fluorescence response to Cu²⁺ was largely unaffected by a 50-fold excess of other metal ions.[1] | [1] |
Table 2: Performance of this compound-Based Sensors for Al³⁺
| Sensor Name | Target Analyte | Detection Limit | Interfering Ions Tested | Quantitative Cross-Reactivity Data | Reference |
| SBN | Al³⁺ | 5.3 x 10⁻⁸ M | Not explicitly listed in detail, but described as having "high selectivity" and "good anti-interference". | The probe exhibits a significant fluorescence enhancement for Al³⁺ with minimal response to other common metal ions.[2] | [2] |
| BS-BH | Al³⁺ | 3.50 nM | Not explicitly listed in detail, but described as having "high sensitivity and selectivity". | The sensor shows a >1000-fold fluorescence intensity enhancement with Al³⁺.[3] | [3] |
| Photochromic Hydrazone | Al³⁺ | Not Specified | Not explicitly listed in detail, but described as achieving fluorescence detection of Al³⁺ in the presence of other ions. | The compound complexes with Al³⁺ in a 2:1 ratio, leading to significantly enhanced fluorescence.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of a this compound-based sensor and the assessment of its cross-reactivity.
Synthesis of a this compound-Based Sensor (General Procedure)
This protocol is a generalized representation based on the synthesis of various this compound derivatives.[6][7][8][9]
1. Synthesis of Benzoyl Hydrazide:
-
Reflux ethyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303) in ethanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid by filtration and wash with cold ethanol.
2. Condensation Reaction:
-
Dissolve the synthesized benzoyl hydrazide and a substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid) to the mixture.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
The this compound derivative will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sensor compound.
Cross-Reactivity Assessment Protocol
This protocol outlines the general steps for evaluating the selectivity of a fluorescent chemosensor.[1]
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of the target analyte and a range of potential interfering ions (e.g., metal chlorides or nitrates) in a suitable buffer solution (e.g., PBS, pH 7.4).
2. Selectivity Study:
-
In a series of cuvettes, add the sensor stock solution to the buffer to a final concentration.
-
To each cuvette, add a solution of a different potential interfering ion at a concentration significantly higher (e.g., 10-fold or 100-fold excess) than the target analyte's expected concentration.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
As a positive control, add the target analyte to a separate cuvette containing the sensor and measure its fluorescence response.
3. Competitive Study:
-
Prepare a set of solutions, each containing the sensor and the target analyte at a fixed concentration.
-
To each solution, add a different potential interfering ion at a high concentration (e.g., 10-fold or 100-fold excess).
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence response in the presence of interfering ions to the response of the sensor with the target analyte alone.
Visualizing Signaling Pathways and Workflows
Graphical representations can significantly aid in understanding the complex processes involved in chemosensing.
Caption: Signaling pathway of a this compound-based sensor.
Caption: Experimental workflow for synthesis and cross-reactivity assessment.
Caption: Logical relationship in sensor design and performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A bisalicylhydrazone based fluorescent probe for detecting Al3+ with high sensitivity and selectivity and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 7. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using Salicylaldehyde Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods utilizing Salicylaldehyde (B1680747) benzoyl hydrazone (SBH), a versatile Schiff base hydrazone compound. Valued for its potent metal-chelating properties, SBH has emerged as a significant reagent in various analytical applications, particularly in the spectrophotometric and fluorometric determination of metal ions. This document outlines the performance of SBH-based methods, offers detailed experimental protocols, and presents a comparative analysis with alternative techniques, supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The analytical performance of Salicylaldehyde benzoyl hydrazone-based methods, primarily for the determination of copper(II), has been extensively validated. The key performance indicators from a prominent spectrophotometric method are summarized below. This method demonstrates high sensitivity, selectivity, and a wide linear range, making it suitable for a variety of sample matrices.
| Parameter | Performance Characteristic | Reference |
| Analyte | Copper(II) | [1] |
| Technique | Non-extractive Spectrophotometry | [1] |
| Wavelength (λmax) | 404 nm | [1][2] |
| Molar Absorptivity | 1.4 × 10⁵ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 5.0 ng cm⁻² | [1] |
| Linear Range | 0.01 – 18 mg L⁻¹ | [1] |
| Detection Limit (LOD) | 1 ng mL⁻¹ | [1] |
| Quantification Limit (LOQ) | 10 µg L⁻¹ | [1] |
| Stoichiometry (Cu²⁺:SBH) | 1:1 | [1] |
| Complex Stability | Stable for 72 hours | [1] |
| Precision (s) | ± 0.01 for 0.5 mg L⁻¹ | [1] |
In addition to spectrophotometry, a near-infrared (NIR) fluorescent probe, CySBH, incorporating the SBH group has been developed for the sensitive and selective detection of Cu²⁺ in biological systems.[3][4][5][6] This method offers a low detection limit of 28.4 nM and has been successfully applied for bioimaging in living cells and mice.[3][4]
Comparison with Atomic Absorption Spectrometry (AAS)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide protocols for the synthesis of this compound and its application in the spectrophotometric determination of copper(II).
Synthesis of this compound (SBH)
The synthesis of SBH is a straightforward condensation reaction between salicylaldehyde and benzoic acid hydrazide.[7][8]
Materials:
-
Salicylaldehyde
-
Benzoic acid hydrazide (can be synthesized from ethyl benzoate (B1203000) and hydrazine (B178648) hydrate)[7][8]
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and benzoic acid hydrazide in ethanol.
-
Heat the mixture for a short period and then allow it to stand, often overnight.[8]
-
A pale yellow crystalline solid of this compound will precipitate.
-
Filter the precipitate, wash it with ethanol, and dry.
The structure and purity of the synthesized SBH can be confirmed using techniques such as infrared spectroscopy and melting point analysis.[7]
Spectrophotometric Determination of Copper(II) using SBH
This protocol is based on the direct non-extractive spectrophotometric method.[1]
Reagents and Solutions:
-
Standard copper(II) solution
-
This compound (SAL-BH) solution
-
Sulphuric acid (for adjusting pH)
Procedure:
-
In a series of calibration flasks, add increasing volumes of the standard copper(II) solution.
-
Add the this compound solution to each flask.
-
Adjust the acidity of the solution using sulphuric acid to a concentration of 0.0001-0.005 M.[1]
-
Add 1,4-dioxane to achieve a 40% concentration in the final volume.[1]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting greenish-yellow chelate at 404 nm against a reagent blank.[1]
-
Plot a calibration curve of absorbance versus concentration of copper(II).
-
For sample analysis, prepare the sample solution in a similar manner and determine the copper concentration from the calibration curve.
Visualizing the Method and Interactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the chemical interaction at the core of the analytical method.
Caption: Experimental workflow for the validation of an analytical method using SBH.
The reaction between this compound and a metal ion like copper(II) involves the formation of a stable chelate complex. The SBH acts as a tridentate ligand, coordinating with the metal ion through the phenolic oxygen, azomethine nitrogen, and amide oxygen atoms.[6][7][8]
Caption: Chelation reaction between this compound and Copper(II).
Selectivity and Interference
A significant advantage of the SBH-based spectrophotometric method is its high selectivity for copper. A large excess of over 50 cations, anions, and complexing agents such as tartrate, oxalate, citrate, phosphate, and thiocyanate (B1210189) do not interfere with the determination of copper(II).[1] This high selectivity is attributed to the specific coordination of the this compound group with Cu²⁺.[3][6]
Applications Beyond Copper
While extensively studied for copper determination, this compound and its derivatives also form colored complexes with other metal ions, including Molybdenum(VI), Nickel(II), Palladium(II), Iron(II), Vanadium(V), and others.[2] This suggests the potential for developing analytical methods for a broader range of metals using SBH-based reagents. Furthermore, derivatives of SBH have been synthesized and investigated for their anti-proliferative and cytotoxic activities, indicating their potential in medicinal chemistry research.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A this compound based near-infrared probe for copper( ii ) and its bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08616B [pubs.rsc.org]
- 7. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Coordination Behavior of Salicylaldehyde Benzoyl Hydrazone with Divalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH), a versatile Schiff base ligand, has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. The coordination behavior of SBH is of particular interest owing to the diverse structural and electronic properties of its metal complexes, which in turn influence their potential applications in catalysis, materials science, and medicinal chemistry. This guide provides an objective comparison of the coordination behavior of SBH with several first-row transition metal ions: Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Iron(III), supported by experimental data.
Ligand Structure and Coordination Sites
Salicylaldehyde benzoyl hydrazone is a tridentate ligand, coordinating to metal ions through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen atom. The deprotonation of the phenolic hydroxyl and the enolization of the amide group play a crucial role in the formation of stable chelate rings.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound is typically achieved through the condensation reaction of salicylaldehyde and benzoylhydrazine in an alcoholic solvent. The general procedure involves refluxing equimolar amounts of the two reactants, followed by cooling to crystallize the product.
The metal complexes are subsequently synthesized by reacting the ligand with the corresponding metal salt (e.g., chloride or acetate) in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand) for Co(II), Ni(II), and Zn(II), while 1:1 and 1:2 stoichiometries have been reported for Cu(II) and Fe(III).
Comparative Analysis of Coordination Properties
The coordination of this compound with different metal ions leads to complexes with distinct geometries, stabilities, and spectroscopic signatures.
Stability of Metal Complexes
The stability of the metal complexes in solution is a critical parameter that dictates their utility. While specific stability constants (log β) determined by potentiometric titration in 97% DMSO have been reported, the precise numerical values are not consistently available across the literature for a direct comparison in a single medium.[1] However, the general trend for divalent metal ions often follows the Irving-Williams series.
Spectroscopic Properties: A Comparative Overview
The coordination of SBH to a metal ion induces significant changes in its electronic and vibrational spectra. These changes provide valuable insights into the nature of the metal-ligand bonding.
Infrared (IR) Spectroscopy:
The IR spectrum of free SBH exhibits characteristic bands corresponding to the N-H, C=O (amide I), and C=N (azomethine) stretching vibrations. Upon complexation, these bands undergo noticeable shifts, indicating the involvement of these groups in coordination. The disappearance of the ν(N-H) and a significant lowering of the ν(C=O) frequency suggest the enolization of the amide group and coordination through the enolic oxygen. The shift in the ν(C=N) band confirms the participation of the azomethine nitrogen in chelation. Furthermore, the appearance of new bands in the far-IR region can be attributed to the M-O and M-N stretching vibrations.
Table 1: Comparison of Key Infrared Spectral Data (cm⁻¹)
| Functional Group | Free SBH | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex | Fe(III) Complex |
| ν(N-H) | ~3280 | Disappears | Disappears | Disappears | Disappears | Disappears |
| ν(C=O) (Amide I) | ~1664 | Shifted | Shifted | Shifted | Shifted | Shifted |
| ν(C=N) | ~1605-1620 | Shifted | ~1573-1450 | ~1573-1450 | Shifted | Shifted |
| ν(N-N) | ~995 | Shifted to higher frequency | Shifted to higher frequency | ~1030 | Shifted to higher frequency | Shifted to higher frequency |
| ν(M-O) | - | Present | ~692 | ~689 | Present | Present |
| ν(M-N) | - | Present | ~559 | ~572 | Present | Present |
Note: Specific values can vary depending on the experimental conditions and the full crystal structure. The data presented is a compilation from various sources.[2][3]
Electronic (UV-Vis) Spectroscopy:
The UV-Vis spectra of the SBH metal complexes exhibit bands corresponding to intra-ligand transitions and d-d transitions of the metal ions. The intra-ligand bands are typically observed in the UV region and may undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination. The d-d transitions, which are characteristic of the metal ion and its coordination environment, appear in the visible region and are responsible for the color of the complexes.
Table 2: Comparison of UV-Vis Spectral Data (λmax, nm)
| Metal Ion | Coordination Geometry (Proposed) | d-d Transitions / Charge Transfer Bands |
| Co(II) | Tetrahedral/Octahedral | Bands in the visible region |
| Ni(II) | Octahedral | Bands in the visible region |
| Cu(II) | Tetrahedral/Square Planar | Broad band around 400 nm |
| Zn(II) | Tetrahedral | No d-d transitions (d¹⁰) |
| Fe(III) | Octahedral | Charge transfer bands in the visible region |
Note: The λmax values are dependent on the solvent and the specific geometry of the complex.
Coordination Geometries and Stoichiometries
The coordination number and geometry of the central metal ion are influenced by the nature of the metal and the reaction conditions.
dot
Caption: Coordination of SBH with various metal ions leading to different stoichiometries and geometries.
Experimental Protocols
General Synthesis of this compound (SBH)
-
Dissolve benzoylhydrazine in ethanol (B145695).
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting pale-yellow solid, wash with cold ethanol, and dry in a desiccator.
General Synthesis of Metal(II) Complexes ([M(SBH)₂], where M = Co, Ni, Cu, Zn)
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of the corresponding metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or Zn(OAc)₂·2H₂O) in the same solvent to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
Add a few drops of a base (e.g., triethylamine (B128534) or ammonia (B1221849) solution) to facilitate deprotonation of the ligand.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the solution, and collect the precipitated complex by filtration.
-
Wash the solid with the solvent and dry it under vacuum.
Synthesis of Iron(III) Complex
-
Dissolve this compound in methanol.
-
Add a methanolic solution of FeCl₃ in a 1:1 or 2:1 ligand-to-metal molar ratio.
-
Reflux the mixture for 2-3 hours.
-
The resulting colored precipitate is filtered, washed with methanol, and dried.
References
Structure-Activity Relationship of Salicylaldehyde Benzoyl Hydrazone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde (B1680747) benzoyl hydrazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, characterized by an azomethine group (-CH=N-), exhibit notable anticancer, anti-inflammatory, antimicrobial, and analgesic properties. Their biological efficacy is intrinsically linked to their structural features, and understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of salicylaldehyde benzoyl hydrazone analogs, supported by experimental data, to elucidate the key structural determinants for their biological functions.
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of a salicylaldehyde moiety linked to a benzoyl hydrazine (B178648) moiety via an imine bond. A key characteristic of these molecules is their ability to act as chelating agents, particularly for transition metal ions like iron and copper.[1] This chelation capability is believed to be central to their mechanism of action, as it can disrupt essential cellular processes that are metal-dependent, such as DNA synthesis.[1][2] For instance, by binding to iron, these compounds can prevent its participation in redox reactions that generate harmful reactive oxygen species.[1] In the context of cancer, this can lead to the inhibition of cell proliferation and the induction of apoptosis.[1][2]
Anticancer Activity: A Detailed SAR Comparison
The anticancer properties of this compound analogs are the most extensively studied. The cytotoxic effects are highly dependent on the nature and position of substituents on both the salicylaldehyde and the benzoyl hydrazide rings.
Substituent Effects on the Salicylaldehyde Ring
The presence of electron-withdrawing or electron-donating groups on the salicylaldehyde ring significantly modulates the anticancer activity.
-
Methoxy (B1213986) Group (-OCH₃): The introduction of a methoxy group generally enhances antiproliferative activity.[2][3]
-
Position Isomerism: 4-methoxy derivatives are often more active than the corresponding 3-methoxy analogs against chronic myeloid leukemia and T-cell leukemia cell lines.[3] However, 3-methoxysalicylaldehyde-derived hydrazones have shown strong cytotoxicity against acute myeloid leukemia (AML) HL-60 cells.[3][4] 5-methoxy substitution has been found to significantly increase activity against the MCF-7 breast cancer cell line.[2][4]
-
-
Halo Groups (-Br, -Cl): Halogen substitution can lead to potent anticancer agents.
-
Nitro Group (-NO₂): The presence of a strong electron-withdrawing nitro group can also confer significant cytotoxicity.
Substituent Effects on the Benzoyl Hydrazide Ring
Modifications to the benzoyl hydrazide portion of the molecule also play a crucial role in determining anticancer efficacy. The introduction of different functional groups can influence factors such as lipophilicity, electronic properties, and steric hindrance, all of which can affect target binding and overall activity.
Metal Complexation
The formation of metal complexes with salicylaldehyde benzoyl hydrazones often leads to a significant enhancement of their cytotoxic properties.[5] Copper(II) complexes, in particular, have been shown to be more potent than the corresponding free ligands.[5][6] This increased activity is attributed to the altered physicochemical properties of the complex, such as stability, redox potential, and cellular uptake.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound analogs against various cancer cell lines.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HL-60 (Leukemia) | 0.03 - 3.54 | [1] |
| K-562 (Leukemia) | 0.03 - 3.54 | [1] | |
| BV-173 (Leukemia) | 0.03 - 3.54 | [1] | |
| MCF-7 (Breast) | - | [1] | |
| MDA-MB-231 (Breast) | - | [1] | |
| 3-Methoxy-salicylaldehyde isonicotinoylhydrazone | Various human tumor cell lines | More active than cisplatin | [7] |
| 5-Bromosalicylaldehyde-derived hydrazones | SKW-3 (T-cell leukemia) | 3.02 | [2] |
| HL-60 (Myeloid leukemia) | 3.14 | [2] | |
| 5-Nitrosalicylaldehyde benzoylhydrazones | HL-60 (Leukemia) | Micromolar concentrations | [2] |
| BV-173 (Leukemia) | Micromolar concentrations | [2] | |
| 4-Methoxysalicylaldehyde-3-methoxybenzoylhydrazone | SKW-3 (T-cell leukemia) | Nanomolar concentrations | [3] |
| 4-Methoxysalicylaldehyde-4-methoxybenzoylhydrazone | SKW-3 (T-cell leukemia) | Nanomolar concentrations | [3] |
| Dimethoxy analogs | Leukemic cell lines | Low micro- and nanomolar | [3][8] |
| HEK-293 (Normal kidney) | No toxicity observed | [3][8] |
Anti-inflammatory and Analgesic Activities
This compound analogs have also been investigated for their potential as anti-inflammatory and analgesic agents.
-
Chloro-substituted Analogs: Salicylaldehyde 2-chlorobenzoyl hydrazone and salicylaldehyde 4-chlorobenzoyl hydrazone have demonstrated significant anti-inflammatory and peripheral anti-nociceptive activities.[9][10]
-
Zinc(II) Complexes: Coordination with zinc(II) ions can modulate the pharmacological profile of these compounds. For instance, the zinc complex of salicylaldehyde 2-chlorobenzoyl hydrazone was found to be active in the inflammatory phase of the formalin test, similar to indomethacin.[9][10] All tested compounds, including the free ligands and their zinc complexes, showed potent inhibition of zymosan-induced peritonitis, indicating a strong anti-inflammatory profile.[9][11]
Antimicrobial Activity
The antimicrobial potential of salicylaldehyde benzoyl hydrazones and their metal complexes has been explored against a range of bacteria and fungi. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and the ability to interfere with cell wall synthesis. Metal complexes of these ligands have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[12]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through a one-step Schiff base condensation reaction.[13][14]
-
Reactants: A substituted salicylaldehyde and a substituted benzoyl hydrazide are used as the starting materials.
-
Solvent: The reaction is commonly carried out in a suitable solvent, such as ethanol.
-
Procedure: Equimolar amounts of the aldehyde and the hydrazide are dissolved in the solvent and refluxed for a specific period.
-
Product Isolation: Upon cooling, the product often precipitates out of the solution and can be collected by filtration, washed, and purified by recrystallization.
-
Characterization: The structure of the synthesized compounds is confirmed using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.[3][7]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Key structural features influencing the biological activity of this compound analogs.
Caption: Postulated mechanism of anticancer action for this compound analogs.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. mdpi.com [mdpi.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis, characterization and antimicrobial activity of salicylaldehyde benzenesulfonylhydrazone (Hsalbsmh)and its Nickel(II), Palladium(II), Platinum(II), Copper(II), Cobalt(II) complexes | Aperta [aperta.ulakbim.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
assessing the in vitro and in vivo efficacy of Salicylaldehyde benzoyl hydrazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vitro and in vivo efficacy of Salicylaldehyde (B1680747) Benzoyl Hydrazone (SBH), a versatile compound with demonstrated potential in anticancer and neuroprotective applications. This document objectively compares SBH's performance with relevant alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
I. In Vitro Efficacy of Salicylaldehyde Benzoyl Hydrazone
This compound has shown significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action is believed to be its ability to chelate essential metal ions, particularly iron and copper, thereby disrupting cellular processes vital for cancer cell proliferation, such as DNA synthesis.[1] This chelation can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Anticancer Activity: A Comparative Analysis
SBH and its derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison with other hydrazone derivatives and standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of this compound and a Derivative Compared to Standard Chemotherapeutics.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| This compound (SBH) | HL-60 (Leukemia) | 0.03 - 3.54 | [2] |
| K-562 (Leukemia) | 0.03 - 3.54 | [2] | |
| BV-173 (Leukemia) | 0.03 - 3.54 | [2] | |
| MCF-7 (Breast Cancer) | Not specified | [2] | |
| MDA-MB-231 (Breast Cancer) | Not specified | [2] | |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) | Wide spectrum of human tumor cell lines | More active than cisplatin (B142131) and melphalan | [1] |
| Cisplatin | Various | Varies | [1] |
| Melphalan | Various | Varies | [1] |
Table 2: In Vitro Anticancer Activity of Dimethoxy Derivatives of this compound.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK-293 | Reference |
| Compound 3 (dimethoxy derivative) | HL-60 | < 42 | > 42 | [3] |
| SKW-3 | < 37 | > 37 | [3] | |
| K-562 | < 36 | > 36 | [3] | |
| BV-173 | < 19 | > 19 | [3] | |
| Compound 4 (dimethoxy derivative) | SKW-3 | Nanomolar range | Not specified | [3] |
| Compound 5 (dimethoxy derivative) | SKW-3 | Nanomolar range | Not specified | [3] |
Neuroprotective Effects
Recent studies have highlighted the potential of SBH as a neuroprotective agent, particularly in conditions associated with iron overload.[4] Ferroptosis, an iron-dependent form of programmed cell death, is implicated in various neurodegenerative diseases. SBH has been shown to protect neuronal cells from ferroptosis in vitro.[4]
II. In Vivo Efficacy of this compound
While in vivo studies on the anticancer efficacy of SBH are limited in the available literature, its neuroprotective effects have been demonstrated in a zebrafish model of iron overload.
Neuroprotection in a Zebrafish Model
In a study utilizing zebrafish larvae exposed to ferric ammonium (B1175870) citrate (B86180) (FAC) to induce iron overload, SBH treatment demonstrated a significant reduction in mortality and restored normal sensorimotor reflex behavior.[4]
Table 3: In Vivo Neuroprotective Efficacy of this compound in a Zebrafish Iron Overload Model.
| Treatment Group | Outcome | Result | Reference |
| FAC-exposed larvae | Mortality | Increased | [4] |
| FAC-exposed larvae + SBH | Mortality | Reduced | [4] |
| FAC-exposed larvae | Sensorimotor Reflex | Dysfunction | [4] |
| FAC-exposed larvae + SBH | Sensorimotor Reflex | Restored | [4] |
III. Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
B. In Vivo Iron Overload Model in Zebrafish
This model is utilized to assess the neuroprotective effects of compounds against iron-induced toxicity.
-
Iron Overload Induction: Expose zebrafish larvae (e.g., 3 days post-fertilization) to a solution of ferric ammonium citrate (FAC) in their rearing medium for a defined period to induce iron overload.
-
Compound Treatment: Following FAC exposure, transfer the larvae to a fresh medium containing this compound or a comparator iron chelator.
-
Assessment of Mortality: Monitor and record the survival rate of the larvae over a specific timeframe.
-
Behavioral Analysis: Evaluate sensorimotor reflexes, such as the touch-evoked escape response, to assess neurological function.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for SBH-induced apoptosis and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway for SBH-induced apoptosis.
Caption: General experimental workflow for assessing SBH efficacy.
V. Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. Its potent in vitro cytotoxicity against various cancer cell lines, comparable or superior to some standard chemotherapeutics, warrants further investigation. The demonstrated in vivo neuroprotective effects in an iron overload model highlight a promising avenue for the development of treatments for neurodegenerative diseases.
Future research should focus on comprehensive in vivo studies to evaluate the anticancer efficacy of SBH in relevant animal models, directly comparing its performance against established drugs. Elucidation of the specific molecular targets and signaling pathways involved in its apoptotic and neuroprotective effects will be crucial for its clinical development. This guide provides a foundational overview for researchers and professionals in drug development to inform further exploration of this compound and its derivatives.
References
- 1. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Salicylaldehyde Benzoyl Hydrazone: A Comprehensive Safety and Operations Guide
For researchers and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. Salicylaldehyde (B1680747) benzoyl hydrazone, a Schiff base hydrazone compound utilized in chemical sensing and biomedical research, requires careful handling throughout its lifecycle, including its final disposal.[1][2] This guide provides a detailed, step-by-step procedure for the safe disposal of Salicylaldehyde benzoyl hydrazone, adhering to standard laboratory safety protocols and regulatory considerations.
Hazard Assessment & Inconsistent Classifications
An initial review of Safety Data Sheets (SDS) for this compound reveals conflicting hazard classifications. While some suppliers classify the chemical as not hazardous under OSHA's 2012 Hazard Communication Standard[3][4], others consider it a hazardous substance that is harmful if swallowed and an irritant to the eyes, respiratory system, and skin.[5]
Given this discrepancy, and as a matter of best practice, laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional.[6][7] Therefore, the disposal procedures outlined below assume this compound is to be managed as hazardous waste.
Table 1: Hazard Classification Comparison
| Issuing Source | OSHA Hazard Classification | Key Hazard Statements |
| Fisher Scientific | Not considered hazardous[3] | None required.[3] |
| Santa Cruz Biotechnology | Considered a hazardous substance[5] | Harmful if swallowed; Irritating to eyes, respiratory system and skin.[5] |
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a lab coat, to prevent skin exposure.[8][9]
-
Respiratory Protection: Under normal use and for small quantities, specific respiratory protection is not typically required.[3] However, handling should occur in a well-ventilated area.[8] Avoid generating dust.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations.[5] It is illegal to dispose of regulated chemical waste in the regular trash or down the sewer system.[10][11] The following procedure outlines the standard process for managing this chemical waste through an institution's EHS Hazardous Waste Program.[10]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents.[3][5]
Step 2: Container Selection and Labeling
-
Container: Use a suitable, leak-proof container with a secure lid that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[10][12] The container must be in good condition, free from rust or leaks.[12]
-
Labeling: As soon as the container is designated for waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[7][10] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
The quantity of waste in the container.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the principal investigator or responsible party.[10]
-
Appropriate hazard pictograms, if required by your EHS office.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Keep the container closed at all times except when adding waste.[6][12]
-
Ensure secondary containment is used to capture any potential leaks.[7]
Step 4: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, complete a hazardous waste pickup request form as required by your institution's EHS office.[10]
-
Do not transport hazardous waste across public areas. Trained EHS personnel will collect the waste directly from your laboratory.[7]
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate action is critical.
Minor Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, sweep up the solid material.[3] Use dry cleanup procedures and avoid generating dust.[5]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Label the container appropriately for disposal.[5]
Exposure Response:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4][9]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][8]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
Compound Data for Handling and Storage
The physical properties of this compound are important considerations for its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Solid, Crystalline Powder | [3],[1] |
| Appearance | Light yellow / Pale yellow | [3],[1] |
| Melting Point | 96 - 99 °C / 204.8 - 210.2 °F | [3],[9] |
| Solubility | Insoluble in benzene; Soluble in polar solvents like ethanol, DMF, and DMSO. | [1] |
| Stability | Stable under normal conditions. | [9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.fr [fishersci.fr]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Salicylaldehyde benzoyl hydrazone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Salicylaldehyde Benzoyl Hydrazone, a compound recognized for its metal-chelating properties and potential applications in anticancer and neuroprotective research.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under OSHA 2012, others identify it as a hazardous substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][4] Therefore, a cautious approach to handling is essential. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[5][6] | To protect against potential splashes and dust particles that can cause eye irritation.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Neoprene or Nitrile). Gloves must be inspected prior to use.[5][7] | To prevent skin contact, which may cause inflammation or dermatitis.[4] |
| Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[6][7] | To protect the skin from accidental spills and exposure. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[3][8] However, if dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6] | To prevent respiratory irritation from inhaling dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound.
1. Engineering Controls:
-
Work in a well-ventilated area.[5] The use of a chemical fume hood is recommended, especially when handling larger quantities or generating dust.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
2. Personal Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Examine gloves for any signs of damage before use.[5]
-
Avoid wearing contact lenses when handling this chemical.
3. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Minimize dust generation during handling and weighing.[4]
4. Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | First-Aid Measures | Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][8] | For minor spills, remove all ignition sources, use dry clean-up procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[3][8] | For major spills, advise personnel in the area, alert emergency responders, and wear appropriate PPE, including breathing apparatus.[4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] | |
| Ingestion | Clean mouth with water. Do not induce vomiting. Seek medical attention.[3][8] |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]
-
Containment: Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[4][5]
-
Disposal: Consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure proper disposal. Do not dispose of down the drain.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]
- 2. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
